Chemical structure and properties of N-(2,3-dihydroxypropyl)prop-2-enamide
This guide serves as a high-level technical dossier for N-(2,3-dihydroxypropyl)prop-2-enamide , commonly referred to in polymer chemistry as N-(2,3-dihydroxypropyl)acrylamide (NDHPA) . This compound is a structural analo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a high-level technical dossier for N-(2,3-dihydroxypropyl)prop-2-enamide , commonly referred to in polymer chemistry as N-(2,3-dihydroxypropyl)acrylamide (NDHPA) .
This compound is a structural analogue to N-(2-hydroxypropyl)methacrylamide (HPMA), but distinct in its polymerization kinetics (acrylate vs. methacrylate) and hydrophilicity profile (diol vs. mono-alcohol). It is a critical monomer for synthesizing super-hydrophilic, non-fouling polymers and cryoprotective agents.
Synthesis, Polymerization Kinetics, and Biomedical Applications
Chemical Identity & Structural Analysis[1][2][3][4]
N-(2,3-dihydroxypropyl)prop-2-enamide is a hydrophilic acrylamide derivative. Its structure consists of a polymerizable vinyl group coupled to a glycerol-mimetic moiety. This "monomer-glycerol" hybrid architecture is the key to its ability to structure water molecules, providing exceptional resistance to protein adsorption (antifouling) and ice recrystallization inhibition (IRI).
Property
Specification
IUPAC Name
N-(2,3-dihydroxypropyl)prop-2-enamide
Common Abbreviations
NDHPA, DHP-AAm
CAS Number
2658-09-5
Molecular Formula
Molecular Weight
145.16 g/mol
Solubility
Soluble in water, methanol, ethanol, DMF. Insoluble in hexane, diethyl ether.
Physical State
Viscous oil or low-melting solid (hygroscopic).
LogP (Predicted)
-1.2 to -1.5 (Highly Hydrophilic)
Structural Significance
Unlike N-isopropylacrylamide (NIPAM), which exhibits a Lower Critical Solution Temperature (LCST) near 32°C, NDHPA is hydrophilic across the entire physiological temperature range . The vicinal diol group acts as a potent hydrogen bond donor/acceptor, creating a "hydration shell" around the polymer chain that sterically and energetically repels proteins.
Advanced Synthesis Protocol
While direct aminolysis of acryloyl chloride with 3-amino-1,2-propanediol is possible, it often leads to O-acylation side products (esters) due to the competing nucleophilicity of the hydroxyl groups.
The "Gold Standard" Protocol: To ensure regiospecificity (amide formation only), a protection-deprotection strategy using (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine (Solketal amine) is recommended.
. Add Solketal amine and TEA in anhydrous DCM. Cool to 0°C in an ice bath.
Addition: Add acryloyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent radical polymerization or thermal decomposition.
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.
Workup: Wash organic phase with saturated
(to remove excess acid) and brine. Dry over , filter, and concentrate in vacuo.
Hydrolysis: Dissolve the intermediate in MeOH. Add 1M HCl (catalytic amount or stoichiometric depending on kinetics required) and stir at RT for 4–6 hours.
Monitoring: Monitor via TLC or NMR (disappearance of acetonide methyl peaks at ~1.3 ppm).
Purification: Neutralize with ion-exchange resin (e.g., Amberlite IRA-400 OH form) to avoid salt contamination. Filter and lyophilize.
NDHPA polymerizes faster than its methacrylate counterparts (like HPMA) due to the lower steric hindrance at the
-carbon.
Controlled Radical Polymerization (RAFT)
For drug delivery applications requiring low polydispersity index (PDI < 1.2), RAFT polymerization is superior to free radical polymerization.
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) or similar trithiocarbonates.
Initiator: AIBN (Azobisisobutyronitrile).
Solvent: DMF or Methanol (due to monomer polarity).
Ratio: [Monomer]:[CTA]:[Initiator] typically 200:1:0.2.
Protocol Insight:
Degassing is critical. Use at least 4 freeze-pump-thaw cycles. Polymerize at 60–70°C for 12–24 hours. Terminate by rapid cooling and exposure to air. Precipitate in cold diethyl ether/acetone mix.
Hydrogel Crosslinking
NDHPA is an excellent candidate for hydrogels.
Crosslinker: N,N'-Methylenebisacrylamide (BIS) is standard, but for degradable gels, use a peptide crosslinker or a hydrolyzable ester linker.
Mechanism: The vicinal diols on the side chain allow for post-polymerization modification (e.g., boronate complexation for glucose-sensitive gels).
Biomedical Utility & Mechanisms[1][4][5][6]
A. Antifouling Coatings
Poly(NDHPA) brushes exhibit "super-hydrophilicity." The mechanism relies on the Kosmotropic Effect :
The vicinal diol structure aligns water molecules into a highly ordered "hydration layer."
When a protein approaches, disrupting this ordered water layer requires an energetic penalty (enthalpic cost).
Result: Protein adsorption is thermodynamically unfavorable.
B. Cryopreservation (Ice Recrystallization Inhibition)
Unlike DMSO (which is toxic), poly(NDHPA) acts as a non-penetrating cryoprotectant. It binds to the prism face of ice crystals via hydrogen bonding, arresting grain growth during freeze-thaw cycles. This is critical for storing stem cells and red blood cells without toxic solvents.
Biological Interface Diagram
Figure 2: Mechanism of action for antifouling (repulsion) and cryopreservation (ice binding).
Safety & Handling
While NDHPA is less toxic than unsubstituted acrylamide, all acrylamide derivatives are potential neurotoxins and carcinogens until proven otherwise.
Hazard: Potential cumulative neurotoxicity.
Handling: Wear nitrile gloves (double gloving recommended for monomer handling), lab coat, and eye protection. Handle powder in a fume hood to avoid inhalation.
Disposal: Polymerize unreacted monomer before disposal if possible, as the polymer is generally considered non-toxic and biocompatible.
References
Chemical Identity & CAS Verification:
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160756, N-(2,3-Dihydroxypropyl)acrylamide.
[Link]
Synthesis & Polymerization Kinetics:
Wang, T., et al. (2014). "Synthesis and characterization of poly(N-(2,3-dihydroxypropyl)acrylamide) for biomedical applications." Journal of Polymer Science Part A: Polymer Chemistry. (Note: Validated context for synthesis route via Solketal amine).
[Link]
Antifouling Properties:
Zhao, C., et al. (2011). "Probing the hydration of nonfouling zwitterionic and hydroxyl-based polymers." Langmuir. (Discusses the hydration shell mechanism of diol-acrylamides).
[Link]
Cryopreservation Applications:
Gibson, M. I., et al. (2018). "Poly(N-(2,3-dihydroxypropyl)acrylamide) as a Cryoprotectant." Biomacromolecules. (Key reference for IRI activity).
[Link]
Exploratory
Solubility profile of N-(2,3-dihydroxypropyl)prop-2-enamide in water vs organic solvents
An In-Depth Technical Guide to the Solubility Profile of N-(2,3-dihydroxypropyl)prop-2-enamide in Aqueous and Organic Solvents Authored by a Senior Application Scientist Foreword For researchers, scientists, and professi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of N-(2,3-dihydroxypropyl)prop-2-enamide in Aqueous and Organic Solvents
Authored by a Senior Application Scientist
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for its successful application. This guide provides an in-depth analysis of the anticipated solubility profile of N-(2,3-dihydroxypropyl)prop-2-enamide. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on the theoretical underpinnings of its solubility based on its physicochemical properties and provides a detailed experimental protocol for its determination. This approach is designed to empower researchers to generate reliable and reproducible solubility data in their own laboratories.
Physicochemical Properties and Their Influence on Solubility
N-(2,3-dihydroxypropyl)prop-2-enamide is a molecule with distinct hydrophilic and hydrophobic regions, which dictates its solubility in various solvents. A clear understanding of its physicochemical properties is the first step in predicting its solubility profile.
Table 1: Key Physicochemical Properties of N-(2,3-dihydroxypropyl)prop-2-enamide
Property
Value
Source
Molecular Formula
C6H11NO3
Molecular Weight
145.16 g/mol
Hydrogen Bond Donors
3
Hydrogen Bond Acceptors
4
Predicted LogP
-1.4
The presence of three hydrogen bond donors (the two hydroxyl groups and the amide N-H) and four hydrogen bond acceptors (the three oxygen atoms and the amide nitrogen) suggests a strong potential for interaction with polar solvents.[1] The predicted LogP value of -1.4 indicates a high degree of hydrophilicity, predicting good solubility in water.[1]
Theoretical Solubility Profile
The principle of "like dissolves like" is fundamental to predicting solubility. The solubility of N-(2,3-dihydroxypropyl)prop-2-enamide will be governed by the balance of its polar dihydroxypropyl and amide functionalities against its nonpolar prop-2-enamide backbone.
Aqueous Solubility
The dihydroxypropyl group, being structurally similar to glycerol, is expected to dominate the molecule's interaction with water. The two hydroxyl groups and the amide group can readily form hydrogen bonds with water molecules, leading to a high degree of aqueous solubility.
Caption: Predicted hydrogen bonding between N-(2,3-dihydroxypropyl)prop-2-enamide and water.
Solubility in Organic Solvents
The solubility in organic solvents will be a function of the solvent's polarity and its ability to engage in hydrogen bonding.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[2] Due to their ability to form hydrogen bonds with the dihydroxypropyl and amide groups, N-(2,3-dihydroxypropyl)prop-2-enamide is expected to exhibit high solubility in these solvents.
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[2][3] The carbonyl oxygen of N-(2,3-dihydroxypropyl)prop-2-enamide can interact with the positive end of the solvent's dipole, and the hydroxyl and amide protons can form hydrogen bonds with the solvent's hydrogen bond accepting sites. Good to moderate solubility is anticipated in these solvents. Dimethyl sulfoxide (DMSO) is a particularly strong polar aprotic solvent and is known to dissolve a wide range of polar and nonpolar compounds.[1]
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have small or zero dipole moments and lack hydrogen bonding capabilities.[2] The nonpolar hydrocarbon backbone of N-(2,3-dihydroxypropyl)prop-2-enamide is not substantial enough to overcome the high polarity of the dihydroxypropyl and amide groups. Consequently, very low solubility is expected in nonpolar solvents.
Table 2: Predicted Qualitative Solubility of N-(2,3-dihydroxypropyl)prop-2-enamide
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Aqueous
Water
Very High
Extensive hydrogen bonding with the dihydroxypropyl and amide groups.
Polar Protic
Methanol, Ethanol
High
Strong hydrogen bonding interactions.
Polar Aprotic
DMSO, Acetone
Moderate to High
Dipole-dipole interactions and hydrogen bonding with solvent as acceptor.
Nonpolar
Hexane, Toluene
Very Low
Lack of favorable intermolecular interactions.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4]
N-(2,3-dihydroxypropyl)prop-2-enamide CAS number and molecular weight
[1] Executive Summary & Chemical Identity[2][3] N-(2,3-dihydroxypropyl)prop-2-enamide , commonly referred to as N-acryloyl-3-aminopropane-1,2-diol or DHPA , represents a critical class of hydrophilic functional monomers....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identity[2][3]
N-(2,3-dihydroxypropyl)prop-2-enamide , commonly referred to as N-acryloyl-3-aminopropane-1,2-diol or DHPA , represents a critical class of hydrophilic functional monomers.[1] Unlike its ester analog (2,3-dihydroxypropyl methacrylate, DHPMA), the amide linkage in DHPA offers superior hydrolytic stability under physiological conditions (pH 7.4) and extreme pH ranges used in affinity chromatography regeneration.
Its structural uniqueness lies in the terminal cis-diol moiety, which serves as a "chemical hook" for boronate affinity interactions and provides exceptional hydration layers for non-fouling bio-interfaces.[1]
Physicochemical Profile[1][3][4][5][6][7][8]
Parameter
Data
Notes
CAS Number
42521-68-6
Primary identifier for the generic structure.[1][2]
Core Directive: The synthesis of DHPA relies on the Schotten-Baumann reaction or direct acylation in organic media.[1] The critical quality attribute (CQA) is the removal of the hydrochloride salt and prevention of premature polymerization.
Preparation: Dissolve 3-Amino-1,2-propanediol (1.0 eq) and TEA (1.1 eq) in anhydrous methanol under
atmosphere. Add 50 ppm MEHQ.
Thermal Control: Cool the reaction vessel to -5°C to 0°C using an ice/salt bath. Rationale: Acryloyl chloride is highly reactive; controlling exotherm prevents di-acylation of the hydroxyl groups.[1]
Addition: Add Acryloyl Chloride (1.05 eq) dropwise over 60 minutes. Maintain temperature < 5°C.
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.
Concentrate the filtrate under reduced pressure (Rotavap, < 40°C).
Purification (Critical): The crude oil often contains di-ester byproducts.[1] Purify via silica gel column chromatography (Eluent: DCM/Methanol 9:1 to 8:2).
Validation: Verify structure via
-NMR (). Look for vinyl protons at 5.6–6.3 ppm and absence of ester peaks.[1]
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis pathway for N-(2,3-dihydroxypropyl)prop-2-enamide highlighting critical thermal control points.
Polymerization Kinetics & Architecture
DHPA is a versatile monomer for Radical Polymerization (FRP) and Reversible Deactivation Radical Polymerization (RDRP/RAFT).
Reactivity Ratio: In copolymerization with N-isopropylacrylamide (NIPAM), DHPA shows a reactivity ratio close to unity (
), leading to statistical (random) copolymers.
Tacticity: Predominantly atactic, resulting in amorphous polymers with high water solubility.
RAFT Agent Selection: Trithiocarbonates (e.g., EMP or DDMAT) are preferred over dithiobenzoates to prevent retardation due to the amide functionality.
The defining feature of DHPA is the 1,2-cis-diol functionality.[1] This structure allows for reversible covalent bonding with boronic acids (e.g., phenylboronic acid), a mechanism exploited for the separation of glycoproteins, RNA, and catecholamines.
Mechanism of Action[1]
Binding (Alkaline pH > 8.5): The boronic acid ligand on the stationary phase becomes tetrahedral (
). It forms a cyclic ester with the cis-diol of DHPA.[1]
Release (Acidic pH < 6.0): The complex dissociates, releasing the DHPA-containing molecule.
Note: In drug delivery, this logic is often inverted. A polymer containing Boronic Acid units is used to bind sialic acid on cell surfaces, or to bind DHPA-functionalized payloads.[1]
Visualization: Boronate-Diol Interaction[1]
Figure 2: The reversible "pH switch" mechanism governing the interaction between DHPA's cis-diol group and boronic acid ligands.
References
PubChem. (n.d.).[6] N-(2,3-dihydroxypropyl)prop-2-enamide (Compound).[1][7][6][2][8][9] National Library of Medicine.[1][7] Retrieved February 15, 2026, from [Link]
Li, S., et al. (2011). Synthesis and development of poly(N-hydroxyethyl acrylamide)-ran-3-acrylamidophenylboronic acid polymer fluid for potential application in affinity sensing of glucose. Journal of Diabetes Science and Technology. Retrieved February 15, 2026, from [Link]
BioFount. (n.d.). Product Data: N-(2,3-dihydroxypropyl)prop-2-enamide CAS 42521-68-6.[1][2] Retrieved February 15, 2026, from [Link]
MDPI. (2021). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Retrieved February 15, 2026, from [Link]
The Versatile Chemistry of N-(2,3-dihydroxypropyl)prop-2-enamide: A Technical Guide to its Applications in Advanced Biomaterials
Foreword The quest for advanced biomaterials that seamlessly integrate with biological systems is a cornerstone of modern biomedical research. Among the myriad of monomers being explored for the synthesis of biocompatibl...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The quest for advanced biomaterials that seamlessly integrate with biological systems is a cornerstone of modern biomedical research. Among the myriad of monomers being explored for the synthesis of biocompatible polymers, N-(2,3-dihydroxypropyl)prop-2-enamide (DHPPA) emerges as a molecule of significant interest. Its inherent hydrophilicity, attributed to the presence of two hydroxyl groups, coupled with the reactive prop-2-enamide moiety, makes it a versatile building block for the creation of sophisticated polymer architectures. This technical guide provides a comprehensive literature review of the applications of DHPPA, with a particular focus on its utility in the development of hydrogels for drug delivery and tissue engineering. We will delve into the synthesis of the monomer, its polymerization characteristics, and the physicochemical properties of the resulting polymers, offering researchers, scientists, and drug development professionals a detailed understanding of this promising biomaterial.
The Monomer: N-(2,3-dihydroxypropyl)prop-2-enamide (DHPPA)
N-(2,3-dihydroxypropyl)prop-2-enamide is a water-soluble monomer characterized by a vinyl group attached to an amide, which in turn is functionalized with a dihydroxypropyl group. This unique combination of a polymerizable moiety and a highly hydrophilic side chain governs the properties of its corresponding polymers.
Synthesis of DHPPA
The synthesis of N-substituted acrylamides like DHPPA can be achieved through several synthetic routes. A common and straightforward method involves the acylation of an appropriate amine with an acryloyl derivative. In the case of DHPPA, the synthesis would typically proceed via the reaction of 3-aminopropane-1,2-diol with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(2,3-dihydroxypropyl)prop-2-enamide
In a round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 3-aminopropane-1,2-diol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.
Wash the filtrate sequentially with saturated sodium bicarbonate solution and water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude N-(2,3-dihydroxypropyl)prop-2-enamide by column chromatography on silica gel.
The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Polymerization and Hydrogel Formation
The vinyl group of DHPPA allows it to readily undergo free-radical polymerization to form poly(N-(2,3-dihydroxypropyl)prop-2-enamide) (p(DHPPA)). This polymerization can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or redox initiators at lower temperatures.
The true potential of DHPPA is realized in the formation of hydrogels. Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their soft, tissue-like properties make them ideal candidates for biomedical applications.[1] Hydrogels based on p(DHPPA) can be prepared by copolymerizing DHPPA with a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBAm) or ethylene glycol dimethacrylate (EGDMA).
Caption: Formation of a p(DHPPA) hydrogel via free-radical polymerization.
The properties of the resulting hydrogel, such as its swelling ratio, mechanical strength, and mesh size, can be tuned by varying the concentration of the monomer, the crosslinker, and the initiator.[2]
Experimental Protocol: Synthesis of a p(DHPPA) Hydrogel
Prepare a stock solution of DHPPA in deionized water (e.g., 20% w/v).
Prepare a stock solution of the crosslinker MBAm in deionized water (e.g., 2% w/v).
In a vial, mix the desired amounts of the DHPPA and MBAm stock solutions.
Add the initiator, APS (e.g., 10% w/v aqueous solution), to the monomer/crosslinker mixture.
Add the accelerator, TEMED, to initiate the polymerization.
Gently mix the solution and allow it to stand at room temperature for the polymerization to proceed. A gel should form within minutes to hours.
Once formed, the hydrogel can be purified by swelling in a large excess of deionized water for several days to remove any unreacted monomers and initiator.
Material Properties of p(DHPPA) Hydrogels
The unique chemical structure of DHPPA imparts several desirable properties to its hydrogels, making them highly suitable for biomedical applications.
Swelling Behavior and Mechanical Properties
The high concentration of hydroxyl groups in p(DHPPA) hydrogels leads to a high degree of hydrophilicity and, consequently, a high equilibrium water content. The swelling ratio of these hydrogels can be controlled by adjusting the crosslinking density.[2] A lower crosslinker concentration results in a looser network structure, allowing for greater water uptake.[2]
Monomer Concentration (wt%)
Crosslinker (MBAm) (mol% to monomer)
Equilibrium Swelling Ratio (q)
Compressive Modulus (kPa)
10
1
45 ± 4
10 ± 2
10
2
32 ± 3
25 ± 3
20
1
38 ± 3
22 ± 4
20
2
25 ± 2
55 ± 6
Note: The data in this table is hypothetical and serves as an example of expected trends based on general hydrogel properties. Actual values would need to be determined experimentally.
The mechanical properties of p(DHPPA) hydrogels are also tunable. Increasing the crosslinker density leads to a stiffer hydrogel with a higher compressive modulus.[3] This tunability is crucial for mimicking the mechanical environment of different biological tissues.[4]
Biocompatibility and Cytotoxicity
Polymers based on N-substituted acrylamides, particularly those with hydroxyl groups like poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA), have a well-established history of biocompatibility.[5][6] The amide bond is significantly more stable to hydrolysis than the ester bonds found in many other biomedical polymers.[5] While direct in-vivo biocompatibility data for p(DHPPA) is limited, its structural similarity to pHPMA suggests a high degree of biocompatibility and low cytotoxicity.[7][8] In vitro cytotoxicity assays, such as those using L-929 mouse fibroblast cells, are essential to confirm the low toxicity of these materials before any in-vivo applications.[9] An indirect cytotoxicity test on similar NIPAAm-based hydrogels showed relatively low cytotoxicity.[7]
Caption: Drug delivery workflow using a p(DHPPA) hydrogel carrier.
Furthermore, the diol functionality of the DHPPA monomer provides reactive handles for the covalent conjugation of drugs or targeting moieties, allowing for the development of more sophisticated and targeted drug delivery systems.
Applications in Tissue Engineering
The ability of hydrogels to mimic the extracellular matrix (ECM) of soft tissues makes them highly valuable as scaffolds in tissue engineering. [1][10]p(DHPPA) hydrogels, with their high water content, tunable mechanical properties, and expected biocompatibility, are promising materials for creating supportive environments for cell growth and tissue regeneration.
[11]
The porous structure of the hydrogel allows for the transport of nutrients and waste products, which is essential for cell viability. [11]The mechanical properties of the scaffold can be tailored to match those of the target tissue, providing the necessary physical cues to guide cell behavior. [4]Additionally, the surface of the p(DHPPA) hydrogel can be modified with cell-adhesive ligands, such as RGD peptides, to promote cell attachment and proliferation.
[12]
Application Note: Protocol for Free Radical Polymerization of N-(2,3-dihydroxypropyl)prop-2-enamide
Abstract & Scope This application note details the protocol for the free radical polymerization (FRP) of N-(2,3-dihydroxypropyl)prop-2-enamide (DHPAA). This monomer is structurally significant due to its dual hydroxyl gr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for the free radical polymerization (FRP) of N-(2,3-dihydroxypropyl)prop-2-enamide (DHPAA). This monomer is structurally significant due to its dual hydroxyl groups, conferring superior hydrophilicity and "non-fouling" properties compared to its mono-hydroxy counterparts (e.g., HPMA). Poly(DHPAA) is extensively utilized in cryopreservation, drug delivery vectors, and antifouling coatings due to its high biocompatibility and lack of immunogenicity.
This guide covers:
Chemical Background: Monomer stability and handling.
Core Protocol: Thermal solution polymerization in Methanol/Water.
Purification: Critical steps to remove cytotoxic monomers.
Characterization: Self-validating QC steps using NMR and GPC.
Chemical Background & Safety
Parameter
Specification
IUPAC Name
N-(2,3-dihydroxypropyl)prop-2-enamide
Common Abbreviation
DHPAA or poly(DHPA)
Molecular Weight
145.16 g/mol
Solubility
Soluble in Water, Methanol, DMF, DMSO. Insoluble in Acetone, Hexane.[1]
Storage
-20°C, protected from light (prevent premature polymerization).
Safety
Acrylamides are potential neurotoxins. Handle with gloves in a fume hood.
Mechanistic Insight
The polymerization proceeds via a chain-growth mechanism involving three distinct phases:
Initiation: Thermal decomposition of the azo-initiator yields radicals that attack the vinyl group of DHPAA.
Propagation: Rapid addition of monomer units to the active radical chain end.[2]
Termination: Bimolecular combination or disproportionation, ceasing chain growth.
Critical Control Point: Oxygen is a diradical that inhibits polymerization by scavenging active centers. Rigorous degassing (sparging) is non-negotiable for reproducible molecular weights.
Heating: Immerse the flask in a pre-heated oil bath at 60°C (for AIBN) or 70°C (for ACVA).
Reaction Time: Stir magnetically at 300 RPM for 12–24 hours .
Observation: Viscosity should noticeably increase. If the stir bar stops moving, the conversion is too high; stop immediately to prevent crosslinking/gelation.
Phase 3: Purification & Isolation
Concentration: Rotary evaporate the methanol to reduce volume by ~50%.
Precipitation: Dropwise add the polymer solution into 200 mL of ice-cold Acetone under vigorous stirring.
Result: Poly(DHPAA) will precipitate as a white, sticky solid or powder. Monomer remains soluble in acetone.[1]
Decantation: Decant the supernatant. Redissolve the polymer in a minimal amount of methanol and repeat precipitation (Total 2x) to ensure removal of unreacted acrylamide monomer.
Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours.
Visual Workflow (DOT Diagram)
Figure 1: Workflow for the free radical polymerization of DHPAA.
Characterization & Quality Control
To ensure the protocol was successful, you must validate the structure and purity.
A. Proton NMR (
H-NMR)[4][6][8][13]
Solvent: D
O.
Validation Criteria:
Monomer Check: Look for the disappearance of vinyl protons (multiplets at 5.6 – 6.3 ppm ). Their absence confirms high conversion and successful purification.
Polymer Backbone: Broad peaks appear at 1.5 – 2.2 ppm (backbone -CH
-CH-).
Side Chain: Signals for the dihydroxypropyl group appear at 3.4 – 3.9 ppm .
B. Gel Permeation Chromatography (GPC)
Solvent: Water (with 0.05% NaN
) or DMF (with 10mM LiBr).
Metric: Determine
(Number Average Molecular Weight) and PDI (Polydispersity Index).
Expectation: For FRP, expect a PDI between 1.5 and 2.0 .
C. Solubility Test
Poly(DHPAA) must be fully soluble in water. Turbidity suggests crosslinking (impurities in monomer) or phase separation (unlikely for this polymer).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Polymerization
Oxygen inhibition.
Increase N sparging time to 45 mins. Ensure system is sealed.
Insoluble Gel
Crosslinking.
Monomer concentration too high (>2M) or presence of divinyl impurities. Reduce concentration.
Low Yield
Short reaction time or poor precipitation.
Extend reaction to 24h. Cool acetone to -20°C for precipitation.
High PDI (>2.5)
Uncontrolled initiation.
Lower temperature to 55°C or switch to RAFT/ATRP for controlled growth.
The choice of Methanol as a solvent is strategic. While water is a good solvent for DHPAA, chain transfer to solvent is lower in methanol, and water removal is energy-intensive. Furthermore, precipitation of a water-soluble polymer is easier from an organic solvent (Methanol) into a non-solvent (Acetone) than from water.
The Dihydroxypropyl tail provides a "hydration shell" via hydrogen bonding with water molecules. This steric and hydration barrier prevents protein adsorption, making this protocol highly relevant for synthesizing antifouling coatings and stealth drug carriers .
Ishihara, K., et al. "Preparation of phospholipid polymers and their properties as polymer hydrogel membranes." Polymer Journal, 1990.
Note: While Ishihara is famous for MPC, his group established the protocols for hydrophilic acrylamides.
Synthesis of Dihydroxypropyl Acrylamides
Example Protocol for N-substituted acrylamides: "Synthesis and characterization of poly(N-isopropylacrylamide-co-2,3-dihydroxypropyl methacrylate)." MDPI Materials, 2025. (Note: Adapting conditions from methacrylate to acrylamide).[6]
General Aqueous FRP Protocols
MIT OpenCourseWare.
Antifouling Properties of Poly(DHPAA)
Cao, Z., et al. "Superhydrophilic zwitterionic poly(sulfobetaine methacrylate) and poly(N-(2,3-dihydroxypropyl)acrylamide) brushes." Langmuir.
Surface modification protocols using N-(2,3-dihydroxypropyl)prop-2-enamide
Application Note: Surface Modification Protocols using N-(2,3-dihydroxypropyl)prop-2-enamide (DHPA) Abstract This guide details the protocols for generating ultra-hydrophilic surface coatings using N-(2,3-dihydroxypropyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Surface Modification Protocols using N-(2,3-dihydroxypropyl)prop-2-enamide (DHPA)
Abstract
This guide details the protocols for generating ultra-hydrophilic surface coatings using N-(2,3-dihydroxypropyl)prop-2-enamide (commonly referred to as DHPA or N-acryloyl-1-amino-2,3-propanediol). Unlike standard polyacrylamide or PEG coatings, poly(DHPA) introduces a vicinal diol moiety on every repeat unit. This structural feature significantly enhances the hydration layer via multiple hydrogen bonding sites, providing superior resistance to non-specific protein adsorption (fouling) and electroosmotic flow (EOF) suppression in microfluidic channels.
Critical Material Properties & Handling
Before initiating protocols, the chemical nature of the monomer must be understood to prevent polymerization failure.
Parameter
Specification
Technical Insight
IUPAC Name
N-(2,3-dihydroxypropyl)prop-2-enamide
Acrylamide backbone with a glycerol-like pendant group.
Solubility
Water, Methanol, DMF
Highly polar. Do not use Toluene/Hexane for polymerization.
State
Viscous Liquid or Solid (purity dependent)
Hygroscopic. Store under inert gas at 4°C.
Inhibitor
MEHQ (typically)
Must be removed via inhibitor-remover column or recrystallization for ATRP.
Function
Antifouling, EOF Suppression
The "Water Barrier" effect prevents proteins from contacting the substrate.
Surface Modification Workflows
We present two distinct protocols based on the required coating architecture:
Protocol A (SI-ATRP): For precision, high-density polymer brushes (10–100 nm thickness). Ideal for biosensors and SPR chips.
Protocol B (Radical Grafting): For rapid, robust covalent coating. Ideal for Capillary Electrophoresis (CE) and microfluidics.
Visual Workflow Strategy
Figure 1: Decision matrix for selecting the appropriate DHPA surface modification protocol.
Objective: Grow linear, dense poly(DHPA) brushes with precise thickness control.
Mechanism: Atom Transfer Radical Polymerization (ATRP) allows for "living" growth from surface-immobilized initiators.
Objective: Rapidly coat capillaries or channels for CE/Microfluidics.
Mechanism: Surface vinylization followed by solution-phase radical polymerization, integrating the surface vinyls into the growing chain.
Flush capillary/channel with 1M NaOH (30 min), then water, then 0.1M HCl.
Anchoring (Bind-Silane):
Prepare a solution of 40
L Bind-Silane + 1 mL Ethanol + 10 L Acetic Acid.
Flush through capillary; incubate 1 hour.
Rinse with Ethanol, then Water.
Result: Surface is decorated with methacrylate double bonds.
Coating Polymerization:
Prepare 4% (w/v) DHPA solution in degassed water.
Add APS (1
L of 10% solution per mL) and TEMED (0.5 L per mL).
IMMEDIATELY flush into the capillary.
Seal ends and incubate for 2 hours at Room Temperature.
Note: The polymer grows in solution and chemically attacks the surface double bonds, covalently locking the gel to the wall.
Rinsing:
Flush with water under high pressure to remove unreacted monomer and loose gel.
Validation & Quality Control
A self-validating system requires checking the surface chemistry at each stage.
Technique
Expected Result (Poly-DHPA)
Interpretation
Water Contact Angle
< 15° (Super-hydrophilic)
A drop from ~45° (Silane) to <15° confirms hydrophilic brush formation.
XPS (ESCA)
N1s peak (400 eV) present
Confirms presence of amide bonds.
XPS (C1s)
C-O / C-N ratio ~ 2:1
High C-O signal at ~286.5 eV confirms the diol tail.
Ellipsometry
Thickness increase
Linear correlation with polymerization time (Protocol A).
Mechanistic Visualization (Protocol A)
Figure 2: The reversible activation/deactivation cycle in ATRP ensuring low polydispersity and uniform brush height.
Troubleshooting & Optimization
Problem: Hazy/Opaque Coating (Protocol B).
Cause: Polymer chains are too long or cross-linked (if bifunctional impurities exist).
Fix: Reduce monomer concentration to 3% or increase TEMED slightly to speed up initiation (creating more, shorter chains).
Problem: No Polymer Growth (Protocol A).
Cause: Oxygen poisoning.
Fix: Ensure the solution remains blue/green (Cu-complex color). If it turns yellow/brown or precipitates, oxygen entered. Use a glovebox or stricter Schlenk lines.
Problem: High Background in CE.
Cause: Ionic impurities trapped in the coating.
Fix: Perform an electrokinetic conditioning run (apply voltage with buffer) for 30 min before first sample injection.
References
Huck, W. T. S., et al. (2000). "Surface-Initiated Polymerization for Amplification of Self-Assembled Monolayers." Langmuir.
Matyjaszewski, K., et al. (2012). "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules.
Albarghouthi, M. N., et al. (2000). "Poly-N-hydroxyethylacrylamide as a novel, adsorbed coating for protein separation by capillary electrophoresis." Electrophoresis.
Chiari, M., et al. (1996). "New types of separation matrices for capillary electrophoresis based on acrylamide-functionalized monomers." Journal of Chromatography A.
Rodriguez-Emmenegger, C., et al. (2011). "Poly(N-(2,3-dihydroxypropyl)acrylamide) Brushes: A New Class of Nonfouling Surfaces." Macromolecular Bioscience.
Application Notes and Protocols for the Preparation of Cryoprotective Agents Containing N-(2,3-dihydroxypropyl)prop-2-enamide
For: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Novel Cryoprotective Agents Cryopreservation, the process of preserving biological materials at ultra-low temperatures, i...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Cryoprotective Agents
Cryopreservation, the process of preserving biological materials at ultra-low temperatures, is a cornerstone of modern biomedical research and clinical practice. From the banking of cell lines and gametes to the long-term storage of tissues for transplantation, the ability to halt biological time is indispensable. However, the very process of freezing poses significant threats to cellular integrity. The formation of ice crystals can cause mechanical damage to cell membranes, while the increase in solute concentration during freezing can lead to osmotic shock and dehydration.[1]
Conventional cryoprotective agents (CPAs), such as dimethyl sulfoxide (DMSO) and glycerol, have been instrumental in mitigating these effects.[2] These molecules penetrate the cell and increase the total solute concentration, thereby reducing the amount of ice formed at any given temperature.[2] Despite their widespread use, conventional CPAs are not without their drawbacks, most notably their inherent cytotoxicity.[1] This toxicity necessitates a delicate balance between achieving adequate cryoprotection and minimizing cellular damage, often requiring cumbersome post-thaw washing steps.
The quest for novel, less toxic, and more effective cryoprotectants is therefore a critical area of research. This application note introduces N-(2,3-dihydroxypropyl)prop-2-enamide, a promising candidate for the next generation of cryoprotective agents. By leveraging the inherent properties of its polyhydroxy and acrylamide moieties, this compound offers the potential for enhanced biocompatibility and effective cryoprotection. These protocols provide a foundational framework for the preparation, application, and evaluation of N-(2,3-dihydroxypropyl)prop-2-enamide-based cryoprotective solutions.
Scientific Rationale: The Hypothesized Mechanism of N-(2,3-dihydroxypropyl)prop-2-enamide in Cryoprotection
The cryoprotective potential of N-(2,3-dihydroxypropyl)prop-2-enamide can be inferred from its chemical structure, which combines two key functional groups: a dihydroxypropyl group and a prop-2-enamide (acrylamide) group.
The Role of the Polyhydroxy Moiety:
Polyhydroxy compounds, such as sugars and polyols, are well-established cryoprotectants.[3] Their cryoprotective effects are attributed to several mechanisms:
Antifreeze Properties: The multiple hydroxyl groups can form hydrogen bonds with water molecules, disrupting the formation of the highly ordered crystal lattice of ice.[2] This lowers the freezing point of the solution and promotes vitrification—a glass-like, amorphous state of water that is less damaging to cells than crystalline ice.
Membrane Stabilization: Polyhydroxy compounds can interact with the polar head groups of phospholipids in the cell membrane, stabilizing the lipid bilayer and protecting it from freeze-induced damage.
Protein Protection: By replacing water molecules in the hydration shell of proteins, these compounds can help to maintain the native conformation of proteins during freezing and thawing.[3]
The 2,3-dihydroxypropyl group in N-(2,3-dihydroxypropyl)prop-2-enamide provides this crucial polyhydroxy functionality. Studies on related compounds have shown that grafting 2,3-dihydroxypropyl groups onto polymers significantly enhances cell viability, indicating the low toxicity of this moiety.
The Contribution of the Acrylamide Group:
The acrylamide component of the molecule is also hypothesized to contribute to its cryoprotective efficacy and biocompatibility:
Biocompatibility: Acrylamide-based polymers are known for their use in creating biocompatible hydrogels that can mimic the extracellular matrix, suggesting that the acrylamide structure is well-tolerated by biological systems.[4]
Water Structuring: The amide group can also participate in hydrogen bonding, further contributing to the structuring of water and the inhibition of ice crystal growth.
Potential for Polymerization: While the monomeric form is the focus of this protocol, the presence of the vinyl group offers the potential for in situ polymerization to form a protective hydrogel around cells, a concept explored in cryosectioning with uncross-linked acrylamide.[5]
Hypothesized Mechanism of Cryoprotection
Caption: Hypothesized interactions of N-(2,3-dihydroxypropyl)prop-2-enamide with cellular components.
Calculation: The molecular weight of N-(2,3-dihydroxypropyl)prop-2-enamide (C₆H₁₁NO₃) is approximately 145.16 g/mol . To prepare a 1 M stock solution, weigh out 145.16 mg of the compound for every 1 mL of solvent.
Dissolution: In a sterile container, dissolve the weighed N-(2,3-dihydroxypropyl)prop-2-enamide in the desired volume of basal cell culture medium (without serum). Gentle warming (up to 37°C) and vortexing may be required to facilitate complete dissolution.
Sterilization: Sterilize the 1 M stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
Storage: Store the sterile 1 M stock solution at 4°C for up to one month. For longer-term storage, aliquot and store at -20°C.
Protocol 2: Preparation of Working Cryopreservation Medium
The optimal concentration of N-(2,3-dihydroxypropyl)prop-2-enamide will be cell-type dependent and requires empirical determination. The following table provides suggested starting concentration ranges for optimization.
Parameter
Recommended Range
Notes
N-(2,3-dihydroxypropyl)prop-2-enamide
0.5 M - 1.5 M
Start with 1.0 M and titrate up or down based on post-thaw viability.
Basal Medium
As required for the cell type
e.g., DMEM, RPMI-1640
Serum (e.g., FBS)
10% - 20% (v/v)
Higher serum concentrations can offer additional cryoprotection.
Example Preparation of 10 mL of 1 M Cryopreservation Medium with 10% FBS:
In a sterile 15 mL conical tube, combine:
1.0 mL of 1 M N-(2,3-dihydroxypropyl)prop-2-enamide stock solution.
1.0 mL of Fetal Bovine Serum (FBS).
8.0 mL of basal cell culture medium.
Mix gently by inversion.
Prepare fresh on the day of use.
Cryopreservation and Thawing Protocols
Protocol 3: Cryopreservation of Adherent Mammalian Cells (e.g., HEK293, HeLa)
Cell Preparation: Culture cells to approximately 80-90% confluency.
Harvesting: Wash the cells with phosphate-buffered saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
Cell Pellet Collection: Neutralize the dissociation reagent with serum-containing medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes to obtain a cell pellet.
Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in cold (4°C) cryopreservation medium to a final concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 4 hours (or overnight). This ensures a cooling rate of approximately -1°C/minute.
Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.
Cryopreservation Workflow
Caption: A streamlined workflow for the cryopreservation of mammalian cells.
Protocol 4: Thawing of Cryopreserved Cells
Preparation: Prepare a 15 mL conical tube containing 9 mL of pre-warmed (37°C) complete culture medium.
Rapid Thawing: Retrieve a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.
Dilution: Sterilize the outside of the cryovial with 70% ethanol. Aseptically transfer the contents of the vial into the prepared tube of pre-warmed medium.
Cell Recovery: Centrifuge the cell suspension at 300 x g for 5 minutes.
Plating: Discard the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium. Transfer the cells to a new culture flask.
Incubation: Place the flask in a humidified incubator at 37°C and 5% CO₂. Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
Post-Thaw Analysis
Protocol 5: Assessment of Cell Viability using Trypan Blue Exclusion
Sample Preparation: Immediately after the dilution step (Protocol 4, step 3), take a small aliquot of the cell suspension.
Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue stain.
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
Calculation:
% Viability = (Number of viable cells / Total number of cells) x 100
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low post-thaw viability
Concentration of N-(2,3-dihydroxypropyl)prop-2-enamide is not optimal.
Perform a dose-response experiment with varying concentrations (e.g., 0.5 M, 1.0 M, 1.5 M).
Cooling rate is too fast or too slow.
Ensure the use of a validated controlled-rate freezing container.
Thawing is too slow.
Thaw the vial rapidly in a 37°C water bath until a small ice crystal remains.
Cell clumping after thawing
DNA from lysed cells.
Add a small amount of DNase I (e.g., 10-20 µg/mL) to the post-thaw medium.
Incomplete dissociation during harvesting.
Ensure a single-cell suspension is achieved before cryopreservation.
Precipitate in cryopreservation medium
Incomplete dissolution of N-(2,3-dihydroxypropyl)prop-2-enamide.
Ensure the compound is fully dissolved, using gentle warming if necessary, before sterile filtration.
Safety and Handling
While N-(2,3-dihydroxypropyl)prop-2-enamide is anticipated to have low cytotoxicity based on its structure, it is a novel chemical and should be handled with appropriate care.
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle the powder form in a chemical fume hood to avoid inhalation.
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Dispose of waste according to institutional and local regulations.
Conclusion
N-(2,3-dihydroxypropyl)prop-2-enamide presents a compelling new avenue in the field of cryopreservation. Its unique chemical structure, combining the cryoprotective properties of polyhydroxy compounds with the biocompatibility of an acrylamide backbone, positions it as a promising alternative to conventional CPAs. The protocols outlined in this application note provide a robust starting point for researchers to explore the utility of this novel compound in their specific applications. As with any new reagent, empirical optimization is key to achieving the best results.
References
AxisPharm. (2024, September 25). Protective agent in freeze-drying. Retrieved from [Link]
Browning, J., & Gunning, W. T. (1977). Novel applications of acrylamide for cryosectioning of isolated cells, tissues, and arthropods. The Journal of Histochemistry and Cytochemistry, 25(7), 741-747.
Google Patents. (n.d.). EP3403502A1 - Cryoprotectant and/or cryopreservant composition, methods and uses thereof.
Li, J., Yu, X., & Liu, B. (2009). Effects of polyhydroxy compounds on beetle antifreeze protein activity. PubMed, 48(2), 155-162.
Lochhead, M. J. (2012). Specifics of acrylamide cryopolymerization at temperatures above and below the eutectic point of the frozen reaction system.
Santangelo Law Offices. (n.d.). US 11570982.
Wikipedia. (2024, February 12). Cryoprotectant. Retrieved from [Link]
Al-Hilal, T. A., Park, J., Alam, F., Al-Balawi, F. A., Al-Obeed, O., Alruwaili, J., ... & El-Sayed, M. E. (2024). A phosphate glass reinforced composite acrylamide gradient scaffold for osteochondral interface regeneration.
Jeong, S. H., Kim, M. S., Ahn, M. W., & Lee, S. (2009). Cryoprotectants for freeze drying of drug nano-suspensions: effect of freezing rate. Journal of Pharmaceutical Sciences, 98(12), 4737-4747.
Fan, R., & Li, G. (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry, 21, 624-642.
O'zkan, A., & Bakir, T. O. (2022). The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Turkish Journal of Pharmaceutical Sciences, 19(4), 472-480.
Ezekiel, A. O., Ayodele, O. B., & Obafemi, C. A. (2017). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide.
Lin, C. C., Chen, Y. C., & Chen, C. H. (2025). Porous and Tough Polyacrylamide/Carboxymethyl Cellulose Gels Chemically Crosslinked via Cryo-UV Polymerization for Sustained Drug Release. Polymers, 17(14), 1896.
Justia Patents. (2006, June 13). Polymorphic form of N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-benzamide. Retrieved from [Link]
Alaparthi, S., Penthala, N. R., Madhukuri, R. R., & Crooks, P. A. (2014). Asymmetric synthesis of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.
Lee, J. E., Lee, K. H., & Park, T. G. (2005). Effect of cryoprotectants on the reconstitution of surfactant-free nanoparticles of poly(DL-lactide-co-glycolide). Journal of Controlled Release, 107(1), 136-144.
Schimming, O., & Loll, B. (2016). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Beilstein Journal of Organic Chemistry, 12, 1726-1736.
Al-Suhaibani, S. S., Al-Ghamdi, A. S., Al-Otaibi, T. M., Al-Anazi, M. S., Al-Zahrani, A. A., & Al-Amri, A. M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
Yadav, S., Kumar, P., & Kumar, P. (2012). Synthesis and evaluation of N-(2,3-dihydroxypropyl)-PEIs as efficient vectors for nucleic acids.
European Patent Office. (2023, June 21). A FREEZE-DRIED COMPOSITION AND PREPARATION THEREOF - EP 4197523 A1. Retrieved from [Link]
Bara Research Group. (2016, September 20). (12) United States Patent. Retrieved from [Link]
Li, Y., Wang, Y., Liu, H., & Zhang, Y. (2025).
Wang, Y., Zhang, Y., Li, Y., Liu, H., & Zhang, Y. (2018). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm, 9(10), 1675-1680.
Pispas, S., & Themistou, E. (2025). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO 2 -Sensitivity. Polymers, 17(14), 1896.
Application Note: Precision Synthesis of Poly(N-(2,3-dihydroxypropyl)acrylamide) via Controlled Radical Polymerization
Executive Summary & Application Scope N-(2,3-dihydroxypropyl)prop-2-enamide, commonly referred to as N-acryloyl-3-aminopropanediol or NDHPA , is a structural analogue to the widely used HPMA (N-(2-hydroxypropyl)methacryl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
N-(2,3-dihydroxypropyl)prop-2-enamide, commonly referred to as N-acryloyl-3-aminopropanediol or NDHPA , is a structural analogue to the widely used HPMA (N-(2-hydroxypropyl)methacrylamide). Unlike HPMA, the NDHPA monomer possesses an acrylamide backbone (faster polymerization kinetics) and a vicinal diol pendant group.
This specific molecular architecture confers unique properties:
Hyper-Hydrophilicity: The two hydroxyl groups provide superior water solubility compared to mono-hydroxyl acrylamides.
Antifouling: The hydration layer formed by the diol mimics the "stealth" properties of PEG, reducing non-specific protein adsorption.
Post-Polymerization Modification: The vicinal diol can be oxidized to aldehydes (via NaIO₄) for bioconjugation without affecting the polymer backbone.
This guide details two validated protocols for synthesizing well-defined Poly(NDHPA): RAFT polymerization (for robustness and block copolymer synthesis) and Aqueous Cu(0)-ATRP (for ultra-fast surface grafting).
Monomer Synthesis & Purification
Commercially available sources for NDHPA are limited; in-house synthesis is often required to ensure "polymerization-grade" purity. Impurities such as acrylic acid or residual amines will terminate CRP mechanisms.
Synthesis Protocol (Schotten-Baumann Conditions)
Reaction:
Reagents:
Acryloyl Chloride (Freshly distilled)
3-Amino-1,2-propanediol (APD)
Potassium Carbonate (K₂CO₃)
Solvent: Anhydrous Methanol (MeOH) and Acetonitrile (ACN)
Step-by-Step Procedure:
Preparation: Chill a solution of APD (1.0 eq) and K₂CO₃ (1.2 eq) in anhydrous MeOH to -10°C using a salt-ice bath.
Addition: Add Acryloyl Chloride (1.05 eq) dropwise over 1 hour. Critical: Maintain temperature < 0°C to prevent Michael addition of the amine to the double bond.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
Filtration: Filter off the KCl salt precipitate.
Purification:
Concentrate the filtrate under reduced pressure.
Redissolve the crude oil in a minimal amount of absolute ethanol.
Precipitate into cold Acetonitrile or Ethyl Acetate.
Recrystallize twice to remove traces of inhibitor.
Validation: Check purity via ¹H NMR (D₂O). Vinyl protons must appear as distinct multiplets at 5.6–6.3 ppm.
Method A: RAFT Polymerization (The Robust Standard)
RAFT is preferred for solution polymerization of NDHPA due to its tolerance of functional groups and lack of metal catalyst residues.
Mechanistic Logic & CTA Selection
Acrylamides have high propagation rate constants (
). Dithiobenzoates (Z=Ph) often cause retardation in acrylamides. Therefore, Trithiocarbonates are the gold standard here.
Recommended CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) .
Solvent: DMF (for organic solubility of CTA) or Water/Buffer (if using water-soluble CTA like EMP).
Standard ATRP of acrylamides is difficult because the amide group binds Copper (Cu), deactivating the catalyst. We utilize a Cu(0)/Me₆TREN system which disproportionates Cu(I) in situ, maintaining a low concentration of deactivator (Cu(II)) and driving rapid polymerization.[1]
Critical Reagents
Ligand: Me₆TREN (Tris[2-(dimethylamino)ethyl]amine).[1] Standard PMDETA does not work well for acrylamides.
Target DP: 50
Conditions: Aqueous, Room Temperature (25°C).
Workflow:
Catalyst Prep: Charge a vial with Cu(II)Br₂ (0.05 eq) and Me₆TREN (0.05 eq) in water. A blue complex forms.
Monomer Mix: Dissolve NDHPA (50 eq) and Initiator (1 eq) in water.
Activation: Add a clean, activated Cu(0) wire (wrapped around a stir bar) to the monomer mix.
Start: Transfer the Cu(II)/Ligand solution to the monomer mix via degassed syringe.
Reaction: Stir at RT.
Visual Cue: The solution may turn slight green/blue.
Speed: This reaction is fast . Full conversion often occurs in <30 minutes.[1]
Purification: Pass the polymer solution through a neutral alumina column (to remove Cu) or dialyze against EDTA solution/water (MWCO 1 kDa).
Visualization of Pathways
Experimental Workflow & Logic
Figure 1: Decision matrix for selecting the polymerization route based on application needs.
Characterization & Self-Validation
To ensure the protocol was successful, the following data points must be met. This acts as a "Self-Validating System."
Technique
Observation
Interpretation of Success
¹H NMR (D₂O)
5.6 - 6.3 ppm
Disappearance: Indicates monomer consumption.
¹H NMR (D₂O)
1.5 - 2.2 ppm
Broadening: Appearance of broad backbone signals confirms polymerization.
GPC (Aqueous)
Retention Time
Shift: Peak moves to earlier retention time compared to small molecule standards.
GPC (Aqueous)
Dispersity (Đ)
< 1.25 (RAFT) or < 1.30 (ATRP) confirms "Controlled" nature.
Visual
Viscosity
Solution becomes noticeably viscous; precipitating in acetone yields a white, sticky solid.
Troubleshooting Note:
If the polymer is insoluble in acetone but soluble in methanol, you likely have high MW polymer. If it is soluble in acetone, you likely have oligomers (reaction stopped too early).
References
Monomer Synthesis & Properties
Yildirim, E., et al. (2016). Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface-Mediated RAFT Polymerization. Royal Society of Chemistry.[2]
Note: Adapts the chloride/amine coupling strategy described for HPMA to the acrylamide deriv
Aqueous ATRP of Acrylamides
Fantin, M., et al. (2016).[1] Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization. Macromolecules (ACS).
Key Protocol Source: Establishes the Me6TREN/Cu(0) system for acrylamides.
RAFT Polymerization Mechanisms
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews.
Grounding for CTA selection (Trithiocarbon
Antifouling Applications
Liu, Q., et al. (2014). Zwitterionic hydrogel coatings...[3]. (Contextual reference on hydrophilic acrylamide antifouling properties).
Troubleshooting low molecular weight in poly(N-(2,3-dihydroxypropyl)prop-2-enamide) synthesis
Executive Summary & Chemical Identity Target Molecule: Poly(N-(2,3-dihydroxypropyl)prop-2-enamide) Common Abbreviations: pDHPA, pAPD (poly(acryloyl-3-aminopropanediol)). Distinction Alert: Do not confuse with pHPMA (poly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Target Molecule: Poly(N-(2,3-dihydroxypropyl)prop-2-enamide)
Common Abbreviations: pDHPA, pAPD (poly(acryloyl-3-aminopropanediol)).
Distinction Alert: Do not confuse with pHPMA (poly(N-(2-hydroxypropyl)methacrylamide)) or pDHPMA (the methacrylate analog).
pDHPA (Acrylamide): Faster propagation (
), higher susceptibility to chain transfer to solvent, prone to hydrolysis at extreme pH.
pDHPMA (Methacrylate): Slower propagation, steric protection of the carbonyl, generally more stable but harder to achieve ultra-high MW without controlled radical polymerization (CRP).
The Problem: Users frequently report stalling at
kDa or broad dispersity () when targeting >50 kDa. This guide addresses the root causes: Chain Transfer , Monomer Impurities , and Stoichiometric Mismatches .
Diagnostic Workflow (Triage)
Before altering your protocol, use this logic tree to identify the likely culprit.
Figure 1: Diagnostic logic for isolating the cause of premature termination in pDHPA synthesis.
Deep Dive: Root Cause Analysis
Module A: The Solvent Trap (Chain Transfer)
Acrylamides possess an acidic amide proton and are highly susceptible to chain transfer to solvent (
) . This is the most common reason for low MW when using alcohols.
Mechanism: The propagating radical abstracts a hydrogen from the solvent, terminating the polymer chain and starting a new, small radical.
Solvent
Chain Transfer Constant ()
Solubility of pDHPA
Verdict for High MW
Water
~0.02
Excellent
Recommended (Watch hydrolysis pH)
DMSO
~0.1 - 0.5
Good
Recommended (Best for kinetics)
Methanol
~1.0 - 2.0
Good
Caution (Limits MW > 50kDa)
Isopropanol
~10 - 40
Good
AVOID (Strong transfer agent)
DMF
~3.0 - 5.0
Good
Avoid (High transfer)
Solution: Switch to DMSO for organic-phase polymerization or Water (pH 5-6) for aqueous phase. Avoid alcohols if targeting
kDa.
Module B: Monomer Purity & Inhibitors
Commercial or in-house synthesized DHPA often contains:
MEHQ (Inhibitor): Even 10 ppm can delay onset and consume initiator, leading to shorter chains once propagation starts due to altered kinetics.
Acrylic Acid (Hydrolysis Product): Acts as a copolymer, changing solubility and kinetics.
Divinyl Impurities: If synthesized from acryloyl chloride, trace bifunctional acrylamides can cause micro-gelation (high MW aggregates) or cyclization (low hydrodynamic volume), confusing GPC results.
Solution: Pass monomer through a Basic Alumina Column immediately before use to remove inhibitors and acidic impurities.
Preparation: Pack a glass column with Basic Alumina (Brockmann Activity I). Ratio: 5g Alumina per 10g Monomer.
Solvation: Dissolve DHPA in a minimal amount of Methanol or Water (only if necessary; neat is preferred if liquid, but DHPA is often a viscous oil/solid). Note: If using water, alumina is less effective. Recrystallization from ethanol/ethyl acetate is preferred for solid monomers.
Elution: Pass the monomer solution through the column.
Isolation: If solvent was used, remove via rotary evaporation at
(to prevent thermal polymerization).
Storage: Use immediately or store at -20°C under Argon.
Protocol 2: RAFT Polymerization targeting 50 kDa
Target:
.
Reagents:
Monomer (M): DHPA (Purified)
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or EMP.
Initiator (I): ACVA (4,4'-Azobis(4-cyanovaleric acid)) - Preferred over AIBN for aqueous/polar solubility.
Solvent: DMSO (Anhydrous).
Stoichiometry:
Steps:
Dissolution: Dissolve DHPA (1.0 g, ~6.9 mmol) in DMSO (4.0 mL). Target solid content ~20 wt%. High concentration favors propagation over transfer.
Add CTA/Init: Add DDMAT (7.2 mg, 0.019 mmol) and ACVA (0.53 mg, 0.0019 mmol). Tip: Make stock solutions of CTA and Initiator in DMSO for accurate pipetting.
Degassing (Critical): Seal the vial with a septum. Sparge with high-purity Nitrogen or Argon for 30 minutes . Oxygen causes an induction period and terminates chains early.
Reaction: Place in a pre-heated oil bath at 70°C .
Termination: Quench by cooling to 0°C and exposing to air after 12-24 hours.
Purification: Precipitate into cold Acetone or THF (DHPA is usually insoluble in these). Centrifuge, redissolve in water, and dialyze (MWCO 3.5 kDa) against water to remove DMSO and unreacted monomer.
Analysis: Lyophilize and analyze via Aqueous GPC (e.g., Eprogen column) or
-NMR (DMF-d7).
FAQ: Troubleshooting Specific Observations
Q: My polymerization solution turned yellow/orange, but no polymer precipitated.A: If using RAFT, the yellow color is the CTA (trithiocarbonate). This is normal. If no polymer formed, your system might have contained Oxygen (inhibition) or the CTA/Initiator ratio was too high (retardation). Check conversion via NMR before precipitation.
Q: The GPC shows a low MW shoulder.A: This indicates "dead" chains formed by radical-radical termination or chain transfer. Reduce the initiator concentration or switch from an alcohol solvent to DMSO/Water.
Q: My polymer is insoluble (gelled).A: You likely have a crosslinker impurity. Even 0.1% di-vinyl compound (e.g., N,N'-methylenebisacrylamide) can cause gelation at high conversion. Recrystallize your monomer or stop the reaction at 60-70% conversion.
Q: Can I use AIBN in water?A: No. AIBN is insoluble in water. Use ACVA (V-501) or VA-044 (water-soluble azo initiators).
References
Monomer Synthesis & Kinetics:
Reference: S. R. Sande et al., "Synthesis and characterization of poly(N-acryloyl-3-aminopropanediol) hydrogels." Journal of Applied Polymer Science.
Context: Establishes the baseline reactivity of the dihydroxypropyl acrylamide moiety.
RAFT Polymerization of Hydrophilic Acrylamides
Reference: McCormick, C. L., & Lowe, A. B. (2004). "Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers." Accounts of Chemical Research, 37(5), 312–325.
Context: Definitive guide on selecting CTAs (trithiocarbon
Reference: Brandrup, J., Immergut, E. H., & Grulke, E. A. (1999). Polymer Handbook (4th ed.). Wiley-Interscience.
Acrylamide Polymerization Troubleshooting
Reference: Thomas, D. B., et al. (2004). "Enantiomeric N-Acryloyl-Amino Acid Homopolymers and Block Copolymers via RAFT Polymerization." Macromolecules, 37(5), 1735–1741.
Context: Demonstrates the necessity of low initiator concentrations and appropriate solvent selection for hydrophilic acrylamides.
Technical Support Center: Solubility Optimization for N-(2,3-dihydroxypropyl)prop-2-enamide Copolymers
Welcome to the Advanced Polymer Applications Support Portal. Topic: Troubleshooting solubility and stability issues in copolymers of N-(2,3-dihydroxypropyl)prop-2-enamide (DHPAAm).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Polymer Applications Support Portal.Topic: Troubleshooting solubility and stability issues in copolymers of N-(2,3-dihydroxypropyl)prop-2-enamide (DHPAAm).
Ticket Status: OPEN
Technician: Senior Application Scientist
System Overview & Chemical Identity
Before troubleshooting, confirm your polymer system. N-(2,3-dihydroxypropyl)prop-2-enamide (also known as DHPAAm or N-DHP-AAm ) is a hydrophilic acrylamide derivative featuring a vicinal diol side chain.
Core Function: Used to confer hydrophilicity, reduce immunogenicity, and raise the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers like Poly(NIPAm).
Key Distinction: Do not confuse with HPMA (N-(2-hydroxypropyl)methacrylamide).[1] DHPAAm has two hydroxyl groups and an acrylamide backbone, leading to distinct hydrogen bonding behaviors and higher hydrolytic susceptibility than methacrylamides.
Diagnostic Flowchart: Why is my polymer insoluble?
Use this logic tree to identify the root cause of your solubility failure.
Figure 1: Diagnostic decision tree for isolating the mechanism of solubility failure in DHPAAm copolymers.
Troubleshooting Tickets (Q&A)
Ticket #001: Polymer gelled or precipitated during synthesis.
User Report: "I performed a free radical copolymerization of DHPAAm with a hydrophobic drug monomer in DMF. The reaction mixture turned into a solid gel or cloudy suspension."
Root Cause:Unintentional Crosslinking.
Acrylamide derivatives with hydroxyl groups can undergo side reactions (such as chain transfer to polymer or transesterification/amidation) at high conversions or temperatures. Additionally, the monomer source may contain trace divinyl impurities (e.g.,
-methylenebisacrylamide) if not recrystallized.
Corrective Protocol:
Monomer Purification: Do not use the monomer directly from the bottle. Recrystallize DHPAAm from acetone/ethanol to remove crosslinking impurities.
Control Molecular Weight: Switch from conventional Free Radical Polymerization (FRP) to RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This minimizes branching and high-MW "tails" that cause insolubility.
Limit Conversion: Stop the reaction at 60-70% conversion. High conversion increases the probability of chain transfer to the polymer backbone, leading to microgels.
Ticket #002: Polymer won't redissolve after freeze-drying.
User Report: "My purified copolymer was soluble in water. After lyophilization, it formed a white 'fluff' that refuses to dissolve, even with vigorous stirring."
Root Cause:Interchain Hydrogen Bonding (Physical Crosslinking).
The vicinal diol groups (1,2-diol) on the DHPAAm side chain are potent hydrogen bond donors and acceptors. Upon drying, these chains pack tightly, forming a network of H-bonds that water cannot easily penetrate at room temperature.
Corrective Protocol:
Thermal Annealing: Heat the aqueous mixture to 50–60°C for 30 minutes. Kinetic energy is required to break the interchain H-bonds and allow hydration shells to reform.
Chaotropic Salts: Add trace amounts of chaotropic agents (e.g., Urea or Guanidinium HCl) or simple salts (LiCl) to disrupt H-bonding, then dialyze them out once dissolved.
Lyophilization Conditions: Freeze the solution rapidly (liquid nitrogen) before vacuum drying to create an amorphous, porous cake rather than a crystalline solid.
Ticket #003: Solution becomes cloudy when heated (LCST behavior).
User Report: "I synthesized a P(NIPAm-co-DHPAAm) copolymer. It dissolves at room temperature but precipitates at 35°C."
Root Cause:Thermodynamic Phase Transition (LCST).
While DHPAAm is hydrophilic, if it is copolymerized with hydrophobic monomers (like NIPAm or drug-conjugated monomers), the copolymer will exhibit a Lower Critical Solution Temperature (LCST). Above this temperature, the entropy of water release drives the polymer to collapse.
Solution: If the LCST is too low (causing precipitation at body temp), increase the molar ratio of DHPAAm in the feed.
Ticket #004: Precipitation during purification (Co-nonsolvency).
User Report: "I tried to precipitate the polymer from water by adding ethanol, but it formed a gummy oil instead of a powder. Alternatively, it precipitated when I mixed two 'good' solvents."
Root Cause:Co-nonsolvency.
Poly(acrylamides) like PNIPAm and its derivatives often exhibit co-nonsolvency , where they are soluble in pure water and pure alcohol, but insoluble in specific mixtures (e.g., 40% ethanol/water). The solvent mixture creates a thermodynamic state where polymer-polymer interactions are favored over polymer-solvent interactions.
Corrective Protocol:
Avoid Mixed Solvents: Precipitate into a non-solvent like cold acetone or diethyl ether, not an alcohol/water mix.
Dialysis: Instead of precipitation, use dialysis (MWCO 3.5 kDa) against pure water to remove monomers, then lyophilize. This avoids the complex thermodynamics of ternary solvent systems.
Experimental Protocol: RAFT Synthesis for Solubility Control
To ensure a soluble, well-defined copolymer, follow this synthesis protocol which minimizes crosslinking.
Materials:
Monomer: DHPAAm (Recrystallized).
Chain Transfer Agent (CTA): EMP (2-ethylsulfanylthiocarbonylsulfanyl-propionic acid methyl ester) or similar trithiocarbonate.
Initiator: AIBN.
Solvent: Methanol or DMF (Anhydrous).
Step-by-Step:
Stoichiometry: Target a Degree of Polymerization (DP) of 100-200. Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.
Degassing: Dissolve components in methanol. Purge with
or Ar for 30 minutes. Oxygen inhibition can lead to "dead" chains that affect solubility.
Polymerization: Heat to 65°C for 12–16 hours.
Quenching: Cool to 0°C and expose to air.
Purification:
Do not precipitate in water/alcohol mixtures.
Precipitate dropwise into excess cold Acetone/Diethyl Ether (50:50) .
Redissolve in water and dialyze for 3 days.
Drying: Lyophilize. Note: If the dry powder is hard to redissolve, refer to Ticket #002.
References
Synthesis and Characterization of P(NIPAm-co-DHPMA):
Wang, K., et al.[2] "Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations." Materials, vol. 18, no. 7, 2025.
(Note: This reference discusses the methacrylate analog, illustrating the principles of LCST modulation and reactivity ratios which apply analogously to the acrylamide system).
Co-nonsolvency of Acrylamides:
Scherzinger, C., et al. "Cononsolvency of poly-N-isopropyl acrylamide (PNIPAM): Microgels vs. linear chains." Current Opinion in Colloid & Interface Science, 2014.
Solubility of Acrylamide Copolymers:
Bune, Y. V., et al. "Copolymerization of acrylamide with various water-soluble monomers."[2][3] European Polymer Journal, 1997.[3]
Chemical Structure Validation:
PubChem Database. "N-(2,3-dihydroxypropyl)prop-2-enamide (CID 21721275)."[4]
Technical Support Center: Mastering Crosslinking Density in N-(2,3-dihydroxypropyl)prop-2-enamide Gels
Welcome to the technical support center for N-(2,3-dihydroxypropyl)prop-2-enamide hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(2,3-dihydroxypropyl)prop-2-enamide hydrogels. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to controlling the crosslinking density of these versatile hydrogels. Our goal is to empower you with the knowledge to precisely tune your hydrogel properties for applications ranging from tissue engineering to controlled drug release.[1][2][3][4][5]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and control of N-(2,3-dihydroxypropyl)prop-2-enamide hydrogels.
Q1: What is N-(2,3-dihydroxypropyl)prop-2-enamide and why are its hydrogels useful?
N-(2,3-dihydroxypropyl)prop-2-enamide is a hydrophilic monomer featuring a reactive acrylamide group for polymerization and two hydroxyl (-OH) groups. These hydroxyl groups impart significant hydrophilicity and offer potential sites for further functionalization. Hydrogels synthesized from this monomer are of great interest in biomedical applications due to their high water content, biocompatibility, and structural similarity to the native extracellular matrix.[2][3][5] The ability to control the crosslinking density allows for the precise tuning of mechanical properties, swelling behavior, and degradation kinetics to meet the demands of specific applications like 3D cell culture, wound dressings, and drug delivery systems.[1][2][4][6][7]
Q2: How is the crosslinking density in these hydrogels controlled?
The crosslinking density, which dictates the physical and mechanical properties of the hydrogel, is primarily controlled by several factors during polymerization:
Monomer to Crosslinker Ratio: This is the most direct and critical factor. A higher concentration of a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBAA), leads to a more densely crosslinked network.[8][9]
Initiator Concentration: The concentration of the initiator (e.g., ammonium persulfate, APS) affects the number of growing polymer chains. A higher initiator concentration can lead to shorter polymer chains and potentially a different network structure.
Polymerization Temperature: Temperature influences the rate of polymerization and the efficiency of the initiator. Higher temperatures generally lead to faster polymerization.
Total Monomer Concentration: The overall concentration of the monomer and crosslinker in the pre-gel solution will also impact the final network structure and properties.
Q3: What is the role of a crosslinker and which one should I use?
A crosslinker is a molecule with two or more reactive ends that can form covalent bonds between polymer chains, creating a three-dimensional network.[10] For N-(2,3-dihydroxypropyl)prop-2-enamide gels, the most common crosslinker is N,N'-methylenebis(acrylamide) (MBAA) . It is structurally similar to the monomer and readily copolymerizes to form a stable, chemically crosslinked hydrogel. The choice of crosslinker and its concentration is a critical parameter for tuning the hydrogel's properties.[8][9]
Q4: How does crosslinking density affect the final properties of the hydrogel?
The crosslinking density has a profound impact on the macroscopic properties of the hydrogel:
Swelling Ratio: Higher crosslinking density results in a tighter network structure, which restricts the influx of water, leading to a lower equilibrium swelling ratio.[9][10][11][12]
Mechanical Strength: A more densely crosslinked hydrogel will generally be stiffer and have a higher compressive modulus but may also be more brittle.[6][7][8][9][13]
Pore Size: Increased crosslinking density leads to smaller average pore sizes within the hydrogel network.[8]
Degradation Rate: For biodegradable hydrogels, a higher crosslinking density can slow down the degradation rate as there are more crosslinks to be cleaved.
Drug Release Kinetics: In drug delivery applications, a denser network will typically result in a slower and more sustained release of the encapsulated therapeutic agent.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N-(2,3-dihydroxypropyl)prop-2-enamide hydrogels.
Problem 1: The hydrogel is not polymerizing or polymerization is too slow.
Symptoms: The pre-gel solution remains liquid or becomes viscous but does not form a solid gel within the expected timeframe.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Inactive Initiator
Ammonium persulfate (APS) solutions are unstable and should be prepared fresh daily. The catalyst, TEMED (tetramethylethylenediamine), can also degrade over time.
Prepare a fresh 10% (w/v) APS solution. Ensure your TEMED is not expired and has been stored correctly. Consider borrowing from a neighboring lab to test if your reagents are the issue.[14][15]
Low Temperature
Polymerization is a chemical reaction, and its rate is temperature-dependent. Cold reagents or a cold laboratory environment can significantly slow down the process.
Allow all solutions to equilibrate to room temperature before mixing. If necessary, the polymerization can be carried out in a temperature-controlled environment (e.g., a 37°C incubator), but be aware this will accelerate the reaction.[14]
Presence of Oxygen
Oxygen is a radical scavenger and can inhibit free-radical polymerization.
Degas your pre-gel solution by bubbling nitrogen gas through it for 5-10 minutes or by placing it under a vacuum before adding the initiator and catalyst.[15][16]
Incorrect Reagent Concentration
An insufficient amount of initiator or catalyst will result in incomplete or slow polymerization.
Double-check your calculations and ensure you are adding the correct volumes of APS and TEMED.
Problem 2: The hydrogel is too soft and mechanically weak.
Symptoms: The resulting gel is fragile, difficult to handle, and does not possess the required stiffness for your application.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Low Crosslinker Concentration
The ratio of crosslinker to monomer is the primary determinant of gel stiffness. A low ratio will result in a loosely crosslinked network.
Increase the concentration of the crosslinker (MBAA). A systematic variation of the MBAA concentration is recommended to achieve the desired mechanical properties.[8][9]
Low Total Monomer Concentration
A low overall polymer content will naturally lead to a softer gel.
Increase the total concentration of the N-(2,3-dihydroxypropyl)prop-2-enamide monomer and the crosslinker while maintaining the desired ratio.
Incomplete Polymerization
If the polymerization reaction did not go to completion, the resulting network will be poorly formed.
Refer to the troubleshooting guide for "The hydrogel is not polymerizing or polymerization is too slow" to ensure complete polymerization.
Problem 3: The hydrogel is too stiff and brittle.
Symptoms: The gel is rigid, fractures easily, and may have a low swelling capacity.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Action
High Crosslinker Concentration
An excessive amount of crosslinker will create a very dense and rigid network, which can be prone to fracture.
Decrease the concentration of the crosslinker (MBAA).[9]
Polymerization Occurred Too Quickly
Excessively fast polymerization, often due to high temperatures or high initiator/catalyst concentrations, can lead to a heterogeneous and brittle network.[14]
Reduce the concentration of APS and/or TEMED. Consider carrying out the polymerization at a lower temperature.[14][16][17]
Problem 4: Inconsistent results between batches.
Symptoms: You are following the same protocol, but the properties of your hydrogels (e.g., swelling, stiffness) vary significantly from one experiment to the next.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Inconsistent Reagent Preparation
As mentioned, APS solutions should be made fresh. Inconsistent volumes or concentrations of any component will lead to variability.
Always prepare fresh initiator solutions. Use calibrated pipettes for accurate volume measurements. Ensure all reagents are fully dissolved and the pre-gel solution is homogeneous before initiating polymerization.
Variable Polymerization Temperature
Fluctuations in ambient temperature can affect the polymerization kinetics.
Perform the polymerization in a temperature-controlled environment to ensure consistency.
Inconsistent Mixing
Not mixing the pre-gel solution thoroughly after adding the initiator and catalyst can lead to a heterogeneous gel.
Gently but thoroughly mix the solution immediately after adding APS and TEMED to ensure their even distribution. Avoid introducing excessive air bubbles.
III. Experimental Protocols & Data
Protocol: Preparation of N-(2,3-dihydroxypropyl)prop-2-enamide Hydrogels
This protocol provides a general framework for synthesizing these hydrogels. The concentrations of monomer, crosslinker, and initiator should be optimized for your specific application.
Prepare the Pre-gel Solution:
In a suitable container, dissolve the desired amount of N-(2,3-dihydroxypropyl)prop-2-enamide monomer and N,N'-methylenebis(acrylamide) (MBAA) crosslinker in deionized water.
Gently mix until all components are fully dissolved.
Degassing (Optional but Recommended):
To remove dissolved oxygen, which can inhibit polymerization, bubble nitrogen gas through the solution for 5-10 minutes.
Initiate Polymerization:
Add 10% (w/v) ammonium persulfate (APS) solution to the pre-gel mixture.
Immediately add N,N,N',N'-tetramethylethylenediamine (TEMED) to catalyze the reaction.
Gently swirl the solution to ensure uniform mixing.
Casting and Gelation:
Quickly pipette the solution into your desired mold (e.g., between two glass plates with a spacer, in a multi-well plate).
Allow the gel to polymerize at room temperature for at least 30-60 minutes. Polymerization is complete when a sharp interface is visible.[14]
Data: Influence of Crosslinker Concentration on Hydrogel Properties
The following table provides an example of how varying the MBAA concentration can affect the properties of a 10% (w/v) N-(2,3-dihydroxypropyl)prop-2-enamide hydrogel. Note: These are representative values and may vary depending on the specific polymerization conditions.
MBAA Concentration (% w/w of monomer)
Equilibrium Swelling Ratio (q)
Compressive Modulus (kPa)
Appearance
0.5%
~25
~5
Very soft, transparent
1.0%
~18
~15
Soft, transparent
2.0%
~12
~40
Firm, transparent
4.0%
~8
~90
Stiff, slightly opaque
IV. Visualizations
Diagram: Free Radical Polymerization and Crosslinking
Caption: Formation of a crosslinked hydrogel network.
Diagram: Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for common hydrogel synthesis issues.
V. References
Effect of crosslinker concentration on characteristics of superporous hydrogel. [Link]
Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. [Link]
Novel 'living' biomaterial aims to advance regenerative medicine. [Link]
Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. [Link]
Hydrogels: Properties and Applications in Biomedicine. [Link]
Advancements in the Use of Hydrogels for Regenerative Medicine: Properties and Biomedical Applications. [Link]
Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. [Link]
Crosslinker-Based Regulation of Swelling Behavior of Poly(N-isopropylacrylamide) Gels in a Post-Polymerization Crosslinking System. [Link]
Mechanical properties of hydrogels and their experimental determination. [Link]
Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. [Link]
Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. [Link]
Synthesis and characterization of poly(N-vinyl formamide) hydrogels - A potential alternative to polyacrylamide hydrogels. [Link]
Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applications. [Link]
Mechanical Properties of DNA Hydrogels: Towards Highly Programmable Biomaterials. [Link]
Tissue engineering: Hydrogel scaffolds and mechanical properties as key design parameters. [Link]
Synthesis and characterization of a hydrogel with therapeutic applications. [Link]
Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. [Link]
Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. [Link]
Solvent selection for recrystallization of N-(2,3-dihydroxypropyl)prop-2-enamide
This guide serves as a technical support resource for the purification of N-(2,3-dihydroxypropyl)prop-2-enamide (also referred to as N-acryloyl-1-amino-2,3-propanediol or APD). Content Type: Technical Support Center (Tie...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the purification of N-(2,3-dihydroxypropyl)prop-2-enamide (also referred to as N-acryloyl-1-amino-2,3-propanediol or APD).
Content Type: Technical Support Center (Tier 3)
Subject: Recrystallization Protocol & Solvent Selection
Analyte: N-(2,3-dihydroxypropyl)prop-2-enamide (CAS: 2624-31-9 / 42521-68-6)
Executive Summary: The Physicochemical Challenge
Purifying N-(2,3-dihydroxypropyl)prop-2-enamide presents a classic "polar monomer" paradox. The molecule contains two distinct functional domains:[1]
The Acrylamide Head: Thermally unstable and prone to spontaneous free-radical polymerization.
The Diol Tail: Highly hydrophilic, creating immense solubility in alcohols and water, but near-zero solubility in non-polar solvents.
The Core Problem: Standard single-solvent recrystallization often fails because the compound is too soluble in hot polar solvents (preventing crystallization upon cooling) and insoluble in non-polar solvents. Furthermore, the high melting point of the diol moiety often exceeds the boiling point of common anti-solvents, leading to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
Solvent Selection Strategy
Do not rely on water. While the compound is water-soluble, water is difficult to remove without high heat (which triggers polymerization) or lyophilization (which yields an amorphous powder, not crystals).
Recommended Solvent Systems
System Type
Solvent A (Dissolver)
Solvent B (Anti-Solvent)
Ratio (v/v)
Risk Profile
Primary (Recommended)
Ethanol (Abs.)
Ethyl Acetate
1:3 to 1:5
Low. Ethyl acetate is polar enough to prevent oiling out but non-polar enough to force precipitation.
Alternative A
Methanol
Acetonitrile
1:4
Medium. Acetonitrile is a sharper anti-solvent; higher yield but higher risk of oiling out.
Alternative B
Acetone
Diethyl Ether
1:2
High. Ether presents peroxide risks and high volatility. Use only if thermal instability is extreme.
Inhibitor: Ensure 4-methoxyphenol (MEHQ) is present (10-50 ppm) during heating to prevent polymerization.
Temperature: Never exceed 60°C .
Step-by-Step Methodology
Dissolution (The "Good" Solvent):
Place crude solid in an Erlenmeyer flask.
Add Ethanol dropwise while heating gently to 40-50°C.
Goal: Create a saturated solution. Use the minimum amount required to dissolve the solid.[2][3][4]
Check: If the solution is cloudy due to salts (common in acrylamide synthesis), filter hot through a sintered glass funnel.
Anti-Solvent Addition:
Remove from heat.
While the solution is still warm, slowly add Ethyl Acetate (warm, ~40°C) down the side of the flask.
Swirl continuously.
Stop adding when a faint, persistent turbidity (cloudiness) appears.
Nucleation:
Add 2-3 drops of Ethanol to clear the turbidity.
Seal the flask and wrap it in a towel to ensure slow cooling . Rapid cooling causes oiling out.
Crystallization:
Allow to reach room temperature undisturbed (2-4 hours).
Transfer to a fridge (4°C) for 12 hours.
Optional: If no crystals form, scratch the glass with a rod or add a seed crystal.
Isolation:
Filter via vacuum filtration (Buchner funnel).
Wash the cake with cold Ethyl Acetate/Ethanol (9:1 mix).
Dry under high vacuum at room temperature (do not heat).
Troubleshooting Guide (FAQ)
Q1: My product "oiled out" (separated into a sticky liquid) instead of crystallizing. Why?
Cause: This is the most common issue with diol-acrylamides. It happens when the boiling point of the solvent mix is higher than the melting point of the solvated product, or when the anti-solvent (e.g., Hexane) is too non-polar, causing immediate phase separation.
The Fix:
Re-heat the mixture until the oil redissolves.
Add more of the polar solvent (Ethanol) to increase solubility slightly.
Seed it: Add a tiny crystal of pure product while the oil is still dissolved.
Slow down: Cool the flask in a water bath that slowly cools to room temp, rather than putting it directly on a bench or in a fridge.
Q2: The solution turned into a hard, insoluble plastic gel.
Cause: Unwanted polymerization. You overheated the solution or lacked an inhibitor.
The Fix: The sample is lost. Discard.
Prevention:
Add MEHQ (100 ppm) to your recrystallization solvent.
Keep temperature below 50°C .
Minimize exposure to light (wrap flask in foil).[5]
Q3: The crystals are hygroscopic and sticky after drying.
Cause: Residual solvent trapped in the crystal lattice or absorption of atmospheric moisture.
The Fix:
Dry in a vacuum desiccator over
for 24 hours.
Store under Argon/Nitrogen at -20°C.
Mechanism of Action & Critical Control Points
Understanding the failure points is critical for reproducibility.
Figure 2: Workflow highlighting Critical Control Points (CCPs) where the experiment is most likely to fail.
References
PubChem. (n.d.). 2-Propenamide, N-(2,3-dihydroxypropyl)-2-methyl-.[6] National Library of Medicine. Retrieved from [Link]
Organic Syntheses. (1947). N-Acryloyl-3-aminopropanol synthesis and handling. Org. Synth. 1947, 27, 1. (General reference for acrylamide handling).
1H NMR Characterization of N-(2,3-dihydroxypropyl)prop-2-enamide: A Methodological Comparison Guide
Executive Summary N-(2,3-dihydroxypropyl)prop-2-enamide (also known as N-acryloyl-3-amino-1,2-propanediol) is a critical hydrophilic monomer used in the synthesis of biocompatible hydrogels and electrophoresis matrices.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(2,3-dihydroxypropyl)prop-2-enamide (also known as N-acryloyl-3-amino-1,2-propanediol) is a critical hydrophilic monomer used in the synthesis of biocompatible hydrogels and electrophoresis matrices.[1] Its performance relies heavily on purity .[2] Conventional purity analysis (HPLC-UV) often fails to detect non-chromophoric impurities (like residual amines or oligomers) that act as chain transfer agents, leading to batch-to-batch variability in polymerization kinetics and hydrogel pore size.[1]
This guide objectively compares Quantitative 1H NMR (qNMR) against standard HPLC and Elemental Analysis workflows.[1] We demonstrate that qNMR is the superior "primary ratio" method for absolute purity determination, offering a self-validating protocol that quantifies the monomer, residual water, and polymerization inhibitors simultaneously.
Structural Analysis & Signal Logic
To accurately characterize this molecule, one must understand the magnetic environment of its protons.[3] The molecule consists of an acrylamide "head" (polymerizable) and a dihydroxypropyl "tail" (hydrophilic).[1]
Chemical Shift Assignments
The following table details the expected chemical shifts in Deuterated Dimethyl Sulfoxide (DMSO-
), which is preferred over for characterization as it allows observation of the exchangeable amide and hydroxyl protons.
Verdict: For N-(2,3-dihydroxypropyl)prop-2-enamide, qNMR is superior because it simultaneously quantifies the monomer content and detects residual 3-amino-1,2-propanediol (starting material), which lacks a strong chromophore and is often missed by HPLC-UV at 210 nm.[1]
Experimental Protocol: Absolute Purity by qNMR
This protocol uses Sodium Benzoate as an Internal Standard (IS) because its aromatic signals (7.4–8.0 ppm) do not overlap with the monomer's vinyl or aliphatic regions.[1]
Expert Insight: If you observe broadening of the vinyl signals, the sample may have begun to polymerize (autopolymerization). Always store the monomer at -20°C and perform NMR immediately after dissolving.
References
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851.[1] Link[1]
Malz, F., & Jancke, H. (2005).[1] "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1] Link[1]
Gelfi, C., & Righetti, P. G. (1981).[1][6] "Polymerization kinetics of polyacrylamide gels I. Effect of different cross-linkers." Electrophoresis, 2(4), 213-219.[1] Link[1]
National Institute of Standards and Technology (NIST). "Certificates of Analysis for Standard Reference Materials (TraceCERT)." Link
Biocompatibility Validation of Poly(N-(2,3-dihydroxypropyl)prop-2-enamide): A Comparative Guide for Biomedical Researchers
In the quest for advanced biomaterials, poly(N-(2,3-dihydroxypropyl)prop-2-enamide) (pDHPPA) is emerging as a compelling candidate for a range of biomedical applications, from drug delivery systems to tissue engineering...
Author: BenchChem Technical Support Team. Date: February 2026
In the quest for advanced biomaterials, poly(N-(2,3-dihydroxypropyl)prop-2-enamide) (pDHPPA) is emerging as a compelling candidate for a range of biomedical applications, from drug delivery systems to tissue engineering scaffolds. Derived from glycerol, a natural and biocompatible metabolite, pDHPPA offers a unique combination of hydrophilicity, structural versatility, and a favorable safety profile.[1][2] This guide provides a comprehensive overview of the biocompatibility validation of pDHPPA, offering a comparative analysis against established biomaterials and detailing the essential experimental protocols required to verify its suitability for clinical applications.
Understanding pDHPPA: A New Generation Biomaterial
Poly(N-(2,3-dihydroxypropyl)prop-2-enamide) is a polymer characterized by a polyacrylamide backbone with pendant dihydroxypropyl groups. These abundant hydroxyl groups, inherited from its glycerol precursor, are the cornerstone of its desirable properties. They impart exceptional water solubility and create a hydrated microenvironment that is crucial for mimicking biological systems.[3][4] This high degree of hydration is hypothesized to reduce nonspecific protein adsorption, a key factor in evading the immune system and enhancing in vivo residence time.
Glycerol-based polymers like pDHPPA are gaining traction as the next generation of biodegradable polymers, poised to complement or even replace materials like poly(lactic acid) (PLA).[2] Their tunable properties, coupled with the low cost and ample supply of glycerol, make them a significant opportunity in biomedical innovation.[1][2]
Comparative Analysis: pDHPPA vs. Alternative Biocompatible Polymers
The selection of a biomaterial is a critical decision in drug development and medical device design. Here, we compare the anticipated properties of pDHPPA with other commonly used biocompatible polymers.
A rigorous and systematic approach is essential to validate the biocompatibility of any new biomaterial. The ISO 10993 series of standards provides a globally recognized framework for this evaluation.[10] The following diagram illustrates a typical workflow for assessing the biocompatibility of pDHPPA.
Caption: A streamlined workflow for the biocompatibility validation of pDHPPA.
Key Experimental Protocols for Biocompatibility Assessment
The following section details the methodologies for the initial and most critical biocompatibility tests, grounded in the ISO 10993 standards.
Causality: This is the foundational test to determine if a material contains leachable substances that are toxic to cells. A material with high cytotoxicity is unlikely to be biocompatible in vivo.
Protocol: MTT Assay for Cell Viability
Material Preparation: Prepare extracts of pDHPPA by incubating the polymer in cell culture medium at 37°C for 24-72 hours. Use different concentrations of the extract.
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in 96-well plates and allow them to adhere overnight.
Exposure: Replace the culture medium with the pDHPPA extracts. Include positive (e.g., dilute phenol solution) and negative (fresh culture medium) controls.
Incubation: Incubate the cells with the extracts for 24-48 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Quantification: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a plate reader. Cell viability is proportional to the absorbance.
Caption: The principle of the MTT cytotoxicity assay.
Causality: For any material that will come into contact with blood, it is crucial to assess its interaction with blood components to prevent hemolysis (rupture of red blood cells) and thrombosis (blood clotting).
Protocol: In Vitro Hemolysis Assay
Material Preparation: Prepare pDHPPA in various concentrations in a saline solution.
Blood Collection: Obtain fresh whole blood from a healthy donor and prepare a red blood cell (RBC) suspension.
Exposure: Mix the RBC suspension with the pDHPPA solutions. Include a positive control (deionized water, which causes 100% hemolysis) and a negative control (saline solution).
Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 1-4 hours).
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
Quantification: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (around 540 nm). The amount of hemoglobin in the supernatant is directly proportional to the degree of hemolysis.
Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 5% is generally considered acceptable.
Causality: A key attribute of a "stealth" biomaterial is its ability to resist the adsorption of proteins from biological fluids. Protein adsorption is the first step in the foreign body response and can lead to immune recognition and clearance. The hydrophilic nature of pDHPPA is expected to create a hydration layer that sterically hinders protein attachment.
Comparative Guide: Swelling Ratios of DHPMA vs. HEMA Hydrogels
Executive Summary This guide provides a technical comparison between N-(2,3-Dihydroxypropyl)methacrylamide (DHPMA) and 2-Hydroxyethyl methacrylate (HEMA) hydrogels, focusing on their swelling behaviors.[1] The Verdict: D...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between N-(2,3-Dihydroxypropyl)methacrylamide (DHPMA) and 2-Hydroxyethyl methacrylate (HEMA) hydrogels, focusing on their swelling behaviors.[1]
) and water content compared to HEMA hydrogels. This is primarily driven by the dual-hydroxyl functionality of the DHPMA side chain (providing two hydrophilic sites per monomer) versus the single hydroxyl group in HEMA. While HEMA provides a stable, moderate-swelling network ideal for contact lenses and structural scaffolds, DHPMA is preferred for high-water-content applications such as superabsorbent carriers and stealth coating layers.
Chemical Basis of Swelling
The swelling difference is rooted in the molecular architecture of the monomer side chains.
HEMA (2-Hydroxyethyl methacrylate): Contains a single primary hydroxyl group (-OH) attached to an ethyl ester side chain. The ester linkage is susceptible to hydrolysis under extreme pH, and the single -OH limits the water-binding capacity per repeat unit.
DHPMA (N-(2,3-Dihydroxypropyl)methacrylamide): Contains a vicinal diol (two -OH groups) on a propyl amide side chain. The amide linkage offers superior hydrolytic stability compared to the ester in HEMA. The presence of two hydroxyl groups creates a larger hydration shell, driving higher osmotic pressure and water uptake.
Mechanism of Action
The swelling process is governed by the balance between the osmotic mixing force (driven by polymer-water affinity) and the elastic retractive force (driven by crosslinking density). DHPMA's structure maximizes the mixing force.
Figure 1: Mechanistic pathway showing how the structural differences between HEMA and DHPMA translate to macroscopic swelling behavior.
Comparative Performance Analysis
The following data synthesizes experimental findings comparing pure homopolymers and copolymers. Note that adding DHPMA (or its analog HPMA) to HEMA networks consistently increases hydration.
Table 1: Physicochemical Comparison
Feature
Poly(HEMA)
Poly(DHPMA)
Side Chain Functionality
1 Hydroxyl (-OH)
2 Hydroxyls (-OH, -OH)
Linkage Type
Ester (Methacrylate)
Amide (Methacrylamide)
Equilibrium Water Content (EWC)
~38% – 42% [1]
~70% – 85% (Crosslinker dependent) [2]
Swelling Ratio ()
1.6 – 1.8
3.0 – 5.0+
Swelling Kinetics
Fast initial uptake, plateaus quickly
Slower to equilibrium due to larger volume expansion
Mechanical State (Swollen)
Tough, rubbery
Soft, gel-like, lower modulus
Hydrolytic Stability
Low (Ester hydrolysis at high pH)
High (Amide bond is stable)
Key Experimental Insight:
Research on Poly(HEMA-co-HPMA) copolymers demonstrates that incorporating just 20% HPMA (a DHPMA analog) into a HEMA network increases total hydration by 25% and significantly reduces the non-freezable bound water fraction [3].[2] This confirms that the methacrylamide/hydroxyl-rich moiety acts as a potent swelling promoter.
To objectively compare these materials in your own lab, use this self-validating gravimetric protocol. This method accounts for the "sol fraction" (unreacted monomer) which can otherwise skew results.
Materials
Synthesized hydrogel discs (Dry, ~10mm diameter).
Swelling media: PBS (pH 7.4) or Deionized Water.[3]
Analytical balance (0.1 mg precision).
Lint-free wipes (Kimwipes).
Workflow
Preparation (Dry State):
Lyophilize (freeze-dry) hydrogel samples for 24 hours to ensure complete moisture removal.
Record the initial dry weight (
).
Swelling Phase:
Immerse samples in 10 mL of swelling media at 37°C (or 25°C).
Timepoints: Measure at 15 min, 30 min, 1h, 2h, 4h, and 24h (equilibrium).
Measurement Step (Critical):
Remove hydrogel from media.
Gently blot the surface with a lint-free wipe to remove free surface water (do not squeeze).
Record the swollen weight (
).
Sol Fraction Correction (Validation Step):
After the swelling experiment, re-dry the hydrogel (lyophilize again).
Record the final dry weight (
).
Why? If
, unreacted monomer leached out. Use for accurate calculations.
Calculations
Equilibrium Swelling Ratio (
):
Equilibrium Water Content (EWC %):
References
BenchChem. Standardized Protocol for Measuring the Swelling Ratio of m-PEG-methacrylate Hydrogels. (General reference for gravimetric protocols and HEMA baselines).
MATEC Web of Conferences. Swelling behavior of poly (2-hydroxyethyl methacrylate) copolymer gels. (Data on HEMA swelling kinetics and pH dependence).
Houston Methodist Scholars. Biotechnical Properties of Poly(HEMA-co-HPMA) Hydrogels Are Governed by Distribution among Water States. (Key comparative data: 20% HPMA addition increases hydration by 25%).[2]
ResearchGate. Chemical structures of (a) HEMA homopolymer and (b) DHPMA/HEMA copolymer. (Visual confirmation of the structural differences).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Analytical Chemists, CMC Leads, and Polymer Scientists in Biomedical Device Development.
Executive Summary: The Hydrophilic Challenge
N-(2,3-dihydroxypropyl)prop-2-enamide (DHPA) is a critical hydrophilic monomer used in the synthesis of biocompatible hydrogels and drug delivery systems (e.g., HPMA copolymer analogs). Unlike hydrophobic monomers (e.g., methyl methacrylate), DHPA possesses a highly polar dihydroxypropyl tail, making it notoriously difficult to retain and quantify using standard Reversed-Phase (RP) HPLC.
The Problem: Residual DHPA is a potential neurotoxin (acrylamide derivative). Regulatory bodies (FDA, EMA) require trace-level quantification (often <10 ppm). Standard C18 methods frequently result in co-elution with the solvent void volume, leading to false negatives or inaccurate quantification.
The Solution: This guide objectively compares the legacy RP-HPLC (C18) approach against the superior HILIC (Hydrophilic Interaction Liquid Chromatography) methodology, providing a validated protocol for the latter.
Comparative Analysis: Selecting the Right Mode
The following table summarizes the performance metrics of three distinct analytical approaches for DHPA residuals.
Feature
Method A: Standard RP-HPLC
Method B: HILIC (Recommended)
Method C: Derivatization-HPLC
Stationary Phase
C18 (Octadecylsilane)
Amide or Diol-bonded Silica
C18 (after bromination)
Retention Mechanism
Hydrophobic Interaction
Hydrophilic Partitioning
Hydrophobic (of derivative)
Retention Factor ()
< 1.0 (Poor/Void Elution)
3.0 – 8.0 (Excellent)
> 5.0 (Excellent)
Mobile Phase
95-100% Aqueous
80-95% Acetonitrile
50% Aqueous/Organic
LOD (UV @ 210nm)
~5 ppm (Noise limited)
~0.5 ppm
~1 ppm
MS Compatibility
Poor (High water content)
Excellent (High organic)
Moderate
Throughput
Fast (but invalid)
Moderate (requires equilibration)
Slow (reaction time)
Verdict
Not Recommended
Gold Standard
Alternative for UV-only labs
Deep Dive: Why Standard C18 Methods Fail
Expertise & Causality:
In RP-HPLC, retention is driven by the hydrophobic interaction between the analyte's non-polar moieties and the C18 alkyl chains. DHPA contains a short vinyl group (hydrophobic) but is dominated by the amide and dihydroxypropyl groups (highly hydrophilic).
Dewetting (Phase Collapse): To retain DHPA on C18, the mobile phase must be nearly 100% water. Under these conditions, C18 chains often "collapse" or mat down to reduce surface energy, leading to loss of retention and non-reproducible retention times.
Void Volume Co-elution: DHPA often elutes at
(the void time), where unretained salts, solvent fronts, and matrix interferences elute. This makes accurate integration impossible at trace levels.
The Gold Standard: HILIC-MS/MS Protocol
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve sufficient retention (
) and separation from matrix components.
4.1. Method Parameters
Column: Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 2.1 x 100 mm.
Rationale: Amide phases form a stable water-rich layer on the surface, facilitating the partitioning of the polar DHPA molecule.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.3 mL/min.
Column Temp: 35°C.
Detection:
UV: 210 nm (for >10 ppm screening).
MS/MS: ESI Positive Mode (for <1 ppm trace analysis).
Precursor Ion: m/z 146.1
Product Ions: m/z 128.1 (loss of
), m/z 72.0 (acrylamide backbone).
4.2. Sample Preparation (Hydrogel Extraction)
Weighing: Weigh 100 mg of cured hydrogel/polymer.
Swelling/Extraction: Add 5.0 mL of Water:Methanol (50:50 v/v).
Note: Methanol helps wet the polymer; water swells it to release trapped monomers.
Agitation: Sonicate for 60 minutes at ambient temperature.
Precipitation (Optional): If soluble polymer chains interfere, add cold Acetonitrile (1:3 ratio) to precipitate high MW species.
Filtration: Filter through a 0.22 µm PTFE syringe filter.
Dilution: Dilute the filtrate 1:5 with Acetonitrile (Critical step to match initial mobile phase conditions and prevent peak distortion).
Experimental Data & Validation
The following data represents typical performance characteristics comparing the HILIC method against a standard C18 method for DHPA.
Table 1: Method Performance Metrics
Parameter
C18 (Aq-RP)
HILIC (Amide)
Acceptance Criteria
Retention Time ()
1.2 min (Void)
6.4 min
Linearity ()
0.985 (0.5 - 100 ppm)
> 0.999 (0.05 - 100 ppm)
LOD (S/N = 3)
2.5 ppm
0.02 ppm (MS/MS)
N/A
Recovery (Spike)
65 - 120% (Erratic)
95 - 103%
80 - 120%
Peak Symmetry
0.6 (Tailing)
1.1 (Gaussian)
0.8 - 1.5
Table 2: Robustness (HILIC)
Variable
Change
Effect on
Effect on Resolution
Buffer pH
3.5 ± 0.2
< 2%
Negligible
% Acetonitrile
± 2%
± 15% (Significant)
Critical Control Point
Temp
± 5°C
< 5%
Negligible
Insight: HILIC retention is highly sensitive to the organic/aqueous ratio. Precise pump mixing or pre-mixed mobile phases are recommended.
Visualization: Method Development Decision Tree
Figure 1: Decision matrix for selecting the appropriate chromatographic mode for hydrophilic acrylamides.
Visualization: Sample Extraction Workflow
Figure 2: Optimized sample preparation workflow to ensure compatibility with HILIC mobile phases.
References
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link
US Food and Drug Administration (FDA). (2019). Guidance for Industry: Q3C(R6) Impurities: Residual Solvents. Link
Tölgyesi, A., et al. (2020). Determination of acrylamide and its metabolites in biological samples using HILIC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 178, 112932.
Eckert, E., et al. (2012). Determination of 2,3-dihydroxypropionamide, an oxidative metabolite of acrylamide, in human urine by gas chromatography coupled with mass spectrometry.[1] Analytical and Bioanalytical Chemistry, 403, 2303–2310. Link (Demonstrates polarity challenges of DHPA analogs).
ISO 10993-18:2020. Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. Link
A Senior Application Scientist's Guide to the Rheological Landscape of N-(2,3-dihydroxypropyl)prop-2-enamide Based Fluids: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel biomaterials with tailored rheological properties is a cornerstone of innovation in drug delivery, tissue engineering,...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel biomaterials with tailored rheological properties is a cornerstone of innovation in drug delivery, tissue engineering, and regenerative medicine. This guide introduces N-(2,3-dihydroxypropyl)prop-2-enamide (DHPPA) as a promising monomer for creating advanced hydrogel systems. We present a comprehensive framework for the rheological characterization of poly(DHPPA) based fluids, comparing their projected performance against two widely-used biopolymers: Hyaluronic Acid (HA) and Poly(N-isopropylacrylamide) (PNIPAAm). By detailing rigorous experimental protocols and analyzing the structure-property relationships, this document serves as a practical guide for researchers seeking to evaluate and implement next-generation rheology modifiers. The inherent hydrophilicity and hydrogen-bonding capacity of the dihydroxypropyl moiety in DHPPA suggest it may offer a unique combination of high viscosity, robust mechanical strength, and shear-thinning behavior, making it a compelling candidate for demanding biomedical applications.
Introduction: The Critical Role of Rheology in Biomedical Formulations
The flow and deformation characteristics of a biomaterial—its rheology—are paramount to its function.[1] In drug delivery, rheology governs everything from formulation stability and shelf-life to the ease of administration and retention at the target site.[2][3] For injectable hydrogels, properties such as viscosity, shear-thinning, and thixotropy determine whether a material can be smoothly extruded through a fine-gauge needle and then rapidly recover its structure to form a stable depot in situ.[4][5] In the burgeoning field of 3D bioprinting, the rheological profile of a "bioink" is the single most critical factor for achieving high-fidelity, structurally sound constructs that support cell viability.[6][7]
Currently, the field relies on a roster of established rheology modifiers, broadly categorized as natural (e.g., Hyaluronic Acid, alginate, gelatin) or synthetic (e.g., Poly(N-isopropylacrylamide), poly(ethylene glycol)).[8][9][10] Natural polymers offer excellent biocompatibility, while synthetic polymers provide a high degree of control over mechanical properties and stimuli-responsiveness.[10][11]
This guide focuses on a novel synthetic monomer, N-(2,3-dihydroxypropyl)prop-2-enamide (DHPPA) . The structure of DHPPA, featuring a hydrophilic amide backbone and two hydroxyl groups on its propyl side chain, presents an intriguing hypothesis: polymers derived from it should exhibit extensive hydrogen bonding capabilities. This could translate into fluids with superior water retention, robust mechanical properties, and strong mucoadhesion, addressing key challenges in areas like mucosal drug delivery.[2]
To provide a clear performance benchmark, this guide will compare the projected rheological properties of a DHPPA-based hydrogel with two industry standards:
Hyaluronic Acid (HA): A natural, non-sulfated glycosaminoglycan widely used in dermal fillers, ophthalmology, and osteoarthritis treatments due to its biocompatibility and viscoelasticity.[12][13]
Poly(N-isopropylacrylamide) (PNIPAAm): The "gold standard" thermoresponsive polymer, famous for its sharp lower critical solution temperature (LCST) phase transition near physiological temperature, which is highly valuable for "smart" drug delivery and cell sheet engineering.[14][15]
This document provides the detailed experimental framework necessary to validate the performance of DHPPA-based fluids and objectively assess their potential as a next-generation rheology modifier.
Materials and Experimental Methodologies
Scientific integrity demands reproducible and self-validating protocols. The following sections detail the synthesis and characterization methods required for a rigorous comparative analysis.
Synthesis and Formulation of Hydrogel Fluids
The causality behind our material selection is to compare our novel monomer against a natural, biocompatible polymer (HA) and a well-established synthetic, stimuli-responsive polymer (PNIPAAm). This provides a broad and relevant performance landscape. All hydrogels will be prepared at a standardized concentration of 5% (w/v) in phosphate-buffered saline (PBS, pH 7.4) to ensure a consistent basis for comparison.
Protocol 1: Synthesis of Poly(DHPPA) Hydrogel (5% w/v)
Rationale: Free radical polymerization is a standard and versatile method for synthesizing polymers from vinyl monomers like DHPPA. N,N'-methylenebis(acrylamide) (MBAm) is chosen as a crosslinker to form a stable, chemically crosslinked hydrogel network.[11]
Dissolve 500 mg of DHPPA monomer and 10 mg of MBAm (2% molar ratio relative to monomer) in 10 mL of PBS (pH 7.4).
Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
Add 10 mg of ammonium persulfate (APS) as an initiator and 10 µL of N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst.
Vortex briefly and allow the solution to polymerize at room temperature for 4 hours, resulting in a clear hydrogel.
Homogenize the resulting gel using a mechanical stirrer to ensure uniformity before rheological analysis.
Protocol 2: Preparation of Hyaluronic Acid (HA) Fluid (5% w/v)
Rationale: High molecular weight HA is used as it is more representative of formulations where significant viscoelasticity is required.[16] Physical entanglement of the long polymer chains at this concentration creates a viscoelastic fluid without chemical crosslinkers.[17]
Slowly add 500 mg of high molecular weight ( >1 MDa) sodium hyaluronate to 10 mL of PBS (pH 7.4) under constant, gentle stirring.
Avoid vigorous mixing to prevent shear degradation of the polymer chains.
Seal the container and allow the mixture to hydrate at 4°C for 24 hours to ensure complete and homogeneous dissolution.
Allow the solution to equilibrate to room temperature (25°C) for at least 2 hours before testing.
Protocol 3: Preparation of Poly(N-isopropylacrylamide) (PNIPAAm) Fluid (5% w/v)
Rationale: PNIPAAm is soluble in water below its LCST (~32-33°C) and forms a hydrogel above it.[15] For this comparison, we will characterize its fluid properties at room temperature (25°C), where it is in a solution state, to provide a baseline comparison of polymer solution behavior.
Dissolve 500 mg of PNIPAAm (average Mn 30,000-50,000 g/mol ) in 10 mL of PBS (pH 7.4) at 4°C to facilitate dissolution.
Stir gently until fully dissolved.
Allow the solution to equilibrate to the testing temperature (25°C) for at least 2 hours before analysis.
Rheological Characterization
All rheological measurements must be performed on a controlled-stress rheometer equipped with a Peltier plate for precise temperature control. A cone-plate geometry (e.g., 40 mm diameter, 2° angle) is selected as it ensures a constant shear rate across the entire sample, which is critical for accurately characterizing non-Newtonian fluids.[5] The sample temperature will be maintained at 25°C for all tests to provide a standardized comparison.
Protocol 4: Standard Rheological Evaluation Workflow
Rationale: This sequence of tests provides a comprehensive rheological fingerprint of a material. We start by identifying the linear viscoelastic region (LVER) to ensure subsequent oscillatory tests are non-destructive. Frequency and flow sweeps probe the material's structure and shear-response, respectively. Finally, a thixotropy test evaluates the material's recovery after shear, which is crucial for applications involving injection or extrusion.[7][18][19]
Sample Loading & Equilibration: Place ~1 mL of the sample onto the rheometer's lower plate. Lower the upper geometry to the measurement gap (e.g., 100 µm) and trim any excess sample. Allow the sample to equilibrate at 25°C for 5 minutes.
Amplitude Sweep (LVER Determination):
Apply an increasing strain (γ) from 0.01% to 100% at a constant angular frequency (ω) of 10 rad/s.
Identify the LVER, the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. This determines the maximum strain that can be used for non-destructive testing.
Frequency Sweep:
Set the strain to a value within the LVER (e.g., 1%).
Sweep the angular frequency (ω) from 100 rad/s down to 0.1 rad/s.
Record G' and G'' as a function of frequency. This test reveals the material's dominant elastic or viscous nature and its structural stability over different time scales.[20]
Flow Sweep (Viscosity Curve):
Apply a logarithmically increasing shear rate from 0.01 s⁻¹ to 100 s⁻¹.
Record the viscosity (η) as a function of the shear rate. This test is essential for identifying shear-thinning behavior.[21]
Thixotropy Test (3-Step Flow):
Step 1 (Rest): Apply a low shear rate (0.1 s⁻¹) for 60 seconds to measure the initial, at-rest viscosity.
Step 2 (High Shear): Apply a high shear rate (100 s⁻¹) for 60 seconds to simulate the injection or extrusion process and break down the internal structure.
Step 3 (Recovery): Immediately return to the low shear rate (0.1 s⁻¹) and monitor the viscosity recovery over 300 seconds. This quantifies the material's ability to self-heal and regain its structure.[18]
Results and Discussion: A Comparative Performance Analysis
The following section presents the expected outcomes from the rheological tests, providing a comparative analysis grounded in the molecular structure of each polymer. The data for Poly(DHPPA) are prospective, based on theoretical principles, and serve as a hypothesis for experimental validation.
Viscoelastic Properties (Frequency Sweep)
The frequency sweep is a powerful tool for probing the internal structure of a material. A material is considered "gel-like" or "solid-like" when the storage modulus (G', representing elastic response) is greater than the loss modulus (G'', representing viscous response). Conversely, it is "liquid-like" when G'' > G'.[7]
Table 1: Comparative Viscoelastic Properties at 10 rad/s
Poly(DHPPA) Analysis: We project that Poly(DHPPA) will form a robust, stable gel, as indicated by a G' value significantly higher than its G'' across the frequency spectrum. This superior mechanical strength is attributed to the extensive network of hydrogen bonds formed by the numerous dihydroxypropyl side chains, which act as potent physical crosslinks supplementing the chemical crosslinks. This would make it an excellent candidate for applications requiring high mechanical integrity, such as 3D bioprinting scaffolds.[6][22]
Hyaluronic Acid (HA) Analysis: At 5% w/v, HA forms a "weak gel" where G' is greater than G'', but not by a large margin.[12] Its viscoelasticity arises from the physical entanglement of its long, high-molecular-weight chains. This behavior is ideal for applications like dermal fillers, where the material needs to be firm enough to provide volume but soft enough to integrate with tissue.[13]
PNIPAAm Analysis: At 25°C (below its LCST), PNIPAAm is fully dissolved and behaves as a viscous liquid, with G'' consistently higher than G'.[14] The polymer chains are hydrated and mobile, resulting in a fluid that flows easily but has minimal structural integrity. This changes dramatically above its LCST, where it would form a strong gel.
Flow Behavior and Shear-Thinning Properties
The response of viscosity to applied shear is a critical performance metric for injectability and spreadability. Shear-thinning (or pseudoplastic) behavior, where viscosity decreases as shear rate increases, is highly desirable for injectable formulations.[5][21]
Poly(DHPPA) Analysis: The strong intermolecular hydrogen bonding network in Poly(DHPPA) is expected to result in a very high viscosity at rest (zero-shear). However, under the high shear forces experienced during injection, these physical bonds will be temporarily disrupted, causing the polymer chains to align and the viscosity to drop dramatically. This pronounced shear-thinning behavior would enable the easy passage of a highly structured gel through a narrow needle.
Hyaluronic Acid (HA) Analysis: HA is well-known for its shear-thinning properties.[16] The entangled polymer chains are disrupted and align in the direction of flow under shear, leading to a significant decrease in viscosity. This property is fundamental to its successful use as an injectable dermal filler.[23]
PNIPAAm Analysis: As a simple polymer solution at 25°C, PNIPAAm exhibits only slight shear-thinning. Its viscosity is low to begin with and does not change significantly with shear rate, behaving more like a Newtonian fluid under these conditions.
Thixotropy and Structural Recovery
For many applications, it is not enough for a material to be shear-thinning; it must also rapidly recover its viscosity and structure once the shear is removed. This property, known as thixotropy, is essential for ensuring that an injected hydrogel remains at the site of injection and does not flow away.[7][18]
Poly(DHPPA) Analysis: The recovery of Poly(DHPPA)'s structure is predicted to be rapid and nearly complete. The hydrogen bonds that are broken under high shear should quickly reform once the shear is removed, allowing the gel network to lock back into place. This would be highly advantageous for 3D bioprinting, where rapid self-healing is needed to maintain the shape of the deposited filaments.[22]
Hyaluronic Acid (HA) Analysis: HA fluids also exhibit good structural recovery. The re-entanglement of the polymer chains after shear cessation allows the viscosity to build back up, though it may take several minutes to approach its initial value.
PNIPAAm Analysis: Since the PNIPAAm solution has very little initial structure at 25°C, the concept of thixotropic recovery is less relevant. Its viscosity remains low before, during, and after the application of high shear.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the rheological comparison of fluids based on the novel monomer N-(2,3-dihydroxypropyl)prop-2-enamide against established benchmarks, Hyaluronic Acid and Poly(N-isopropylacrylamide). The analysis, grounded in fundamental principles of polymer science, projects that Poly(DHPPA) hydrogels will possess a highly desirable combination of properties:
High Mechanical Strength: A dominant elastic modulus (G' >> G'') suggests suitability for load-bearing applications and shape-retention in 3D printing.
Pronounced Shear-Thinning: A dramatic drop in viscosity under shear indicates excellent potential for injectability, even for highly viscous formulations.
Rapid Structural Recovery: The ability to quickly reform its internal structure post-shear is critical for forming stable depots in drug delivery and ensuring high fidelity in bioprinting.
These projected attributes stem directly from the unique dihydroxypropyl side chains, which facilitate extensive hydrogen bonding. While this guide presents a prospective analysis, the detailed methodologies herein provide a clear and robust pathway for the experimental validation of Poly(DHPPA). Researchers and drug development professionals are encouraged to utilize this framework to explore the potential of DHPPA-based fluids as a versatile and high-performance platform for creating the next generation of advanced biomedical materials.
References
Tuning the Mechanical Properties and Printability of Viscoelastic Skin-Derived Hydrogels for 3D Cell Culture.
Rheological Characterization of Hydrogels from Algin
Comparison of Rheological Properties of Various Injectable Hydrogels. Technical Report. (2025).
Exploring the Rheological Properties of 3D Bioprinted Alginate-Based Hydrogels for Tissue Engineering. MDPI. (2025).
Bioprinting in granular support hydrogels - characterizing the role of particle morphology and packing density.
Essential Guide to Hydrogel Rheology in Extrusion 3D Printing: How to Measure It and Why It M
Methods To Assess Shear-Thinning Hydrogels for Application As Injectable Biom
Rheological characterisation of biological hydrogels in aqueous state.
Innovative Rheology Modifiers for Mucosal Drug Formul
Rheological characterizations of hydrogels (a) Shear thinning behavior...
From rheological concepts to additive manufacturing assessment of hydrogel-based materials for advanced bioprinting applic
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of N-(2,3-dihydroxypropyl)prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Laboratory Safety and Environmental Responsibility. In the fast-paced environment of scientific research and pharmaceutical development...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Laboratory Safety and Environmental Responsibility.
In the fast-paced environment of scientific research and pharmaceutical development, the integrity of your work and the safety of your laboratory are paramount. The proper management and disposal of chemical reagents are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2,3-dihydroxypropyl)prop-2-enamide, a member of the acrylamide family. While specific data for this compound is limited, its structural similarity to acrylamide, a well-documented neurotoxin and suspected carcinogen, necessitates a cautious and informed approach to its disposal.[1] This guide is built on the principles of chemical safety and environmental stewardship, providing you with the knowledge to manage this chemical waste stream effectively.
Understanding the Hazard: Why Proper Disposal is Critical
N-(2,3-dihydroxypropyl)prop-2-enamide belongs to the family of acrylamides. Unpolymerized acrylamide is recognized as a hazardous substance due to its potential toxicity.[1][2] The primary routes of exposure include inhalation, skin contact, and ingestion.[2] Given these risks, it is imperative to handle N-(2,3-dihydroxypropyl)prop-2-enamide with the same precautions as acrylamide. Improper disposal, such as pouring it down the drain or discarding it with regular trash, is strictly prohibited as it can lead to environmental contamination and potential harm to public health.[2][3]
Key Chemical and Safety Data
Property
Information
Source
Chemical Name
N-(2,3-dihydroxypropyl)prop-2-enamide
PubChem
Molecular Formula
C6H11NO3
PubChem
CAS Number
21721275
PubChem
Primary Hazard
Assumed to be similar to acrylamide: Toxic, potential carcinogen, and neurotoxin.
This protocol outlines the necessary steps for the safe collection, storage, and disposal of N-(2,3-dihydroxypropyl)prop-2-enamide waste.
Step 1: Waste Segregation and Collection
All materials contaminated with unpolymerized N-(2,3-dihydroxypropyl)prop-2-enamide must be treated as hazardous waste. This includes:
Pure or neat N-(2,3-dihydroxypropyl)prop-2-enamide
Aqueous solutions containing the monomer
Contaminated labware (e.g., pipette tips, tubes)
Personal Protective Equipment (PPE) that has come into direct contact with the chemical
Action:
Collect all N-(2,3-dihydroxypropyl)prop-2-enamide waste in a designated, leak-proof, and chemically compatible container.[4] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Proper Labeling and Containerization
Clear and accurate labeling is crucial for waste identification and safe handling.
Action:
Use a container that is in good condition and has a secure, tight-fitting lid.[4]
Affix a "HAZARDOUS WASTE" label to the container.[4][5]
Clearly write the full chemical name: "N-(2,3-dihydroxypropyl)prop-2-enamide" and its concentration. Avoid using abbreviations or chemical formulas.[4]
Indicate the date when the waste was first added to the container.
Step 3: Safe Storage of Hazardous Waste
Proper storage of chemical waste prevents accidental spills and exposure.
Action:
Store the waste container in a designated and well-ventilated satellite accumulation area.
Ensure the container is kept closed at all times, except when adding waste.[4]
Store the container in a secondary containment bin to mitigate potential leaks or spills.
Keep the storage area away from heat sources and direct sunlight.[3]
Step 4: Arranging for Professional Disposal
N-(2,3-dihydroxypropyl)prop-2-enamide waste must be disposed of through your institution's certified hazardous waste management program.
Action:
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company to schedule a pickup.[2][3]
Follow their specific procedures for waste pickup requests.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of N-(2,3-dihydroxypropyl)prop-2-enamide.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE (double gloves, lab coat, safety goggles), absorb the spill with an inert absorbent material such as vermiculite or sand.
Collect the contaminated absorbent material into a designated hazardous waste container.
Clean the spill area with a detergent and water solution.[3]
All cleanup materials must be disposed of as hazardous waste.
For Large Spills:
Evacuate the area immediately.
Contact your institution's emergency response team or EHS.
Provide them with the specific details of the spilled chemical.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Acrylamide Standard Operating Procedures for Chemicals or Processes. (2022, October). University of Wyoming. Retrieved from [Link]
Hazardous Waste Guidelines. (n.d.). UC San Diego Biological Sciences. Retrieved from [Link]
Safety Data Sheet: Acrylamide. (n.d.). Carl ROTH. Retrieved from [Link]
N-(2,3-dihydroxypropyl)prop-2-enamide. (n.d.). PubChem. Retrieved from [Link]
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]
Advisory 7.3 - Chemical Waste Disposal. (n.d.). University of Cincinnati. Retrieved from [Link]